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  • Product: (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
  • CAS: 1258322-92-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Abstract This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, a key chemical intermediate. The document is structured to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, a key chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions, ensuring a robust and reproducible synthesis. This guide also includes predicted analytical data for the characterization of the final product, offering a complete framework for its successful preparation and validation.

Introduction and Strategic Overview

The synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone involves the formation of an amide bond between 2-amino-4-nitrobenzoic acid and morpholine. The primary challenge in this synthesis lies in the electronic nature of the starting carboxylic acid. The presence of a nitro group (a strong electron-withdrawing group) on the aromatic ring deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by the amine. Therefore, the selection of an appropriate coupling agent to activate the carboxylic acid is paramount for achieving a high yield and purity of the desired amide.

This guide will focus on two of the most effective and widely used methods for the synthesis of amides from electron-deficient carboxylic acids:

  • Method A: Carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt). This is a cost-effective and common method, but may require optimization for challenging substrates.

  • Method B: Uronium salt-based coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a more potent coupling reagent, often providing higher yields and faster reaction times, especially for sterically hindered or electron-deficient substrates.[1][2]

The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_product Final Product 2-Amino-4-nitrobenzoic_Acid 2-Amino-4-nitrobenzoic Acid Activation Carboxylic Acid Activation 2-Amino-4-nitrobenzoic_Acid->Activation Morpholine Morpholine Coupling Nucleophilic Attack by Morpholine Morpholine->Coupling Activation->Coupling Activated Intermediate Target_Molecule (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone Coupling->Target_Molecule

Caption: Overall workflow for the synthesis of the target molecule.

Mechanistic Insights into Amide Bond Formation

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The following sections detail the mechanisms for the EDC/HOBt and HATU mediated coupling reactions.

EDC/HOBt Coupling Mechanism

The EDC/HOBt-mediated coupling proceeds through a multi-step process designed to activate the carboxylic acid and facilitate the amide bond formation.[3]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is prone to side reactions. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[1]

  • Amide Bond Formation: The amine (morpholine) then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.

EDC_HOBt_Mechanism Carboxylic_Acid 2-Amino-4-nitrobenzoic Acid O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate (more stable) O_Acylisourea->HOBt_Ester Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct HOBt HOBt HOBt->HOBt_Ester Amide_Product (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone HOBt_Ester->Amide_Product Morpholine Morpholine Morpholine->Amide_Product Regenerated_HOBt Regenerated HOBt Amide_Product->Regenerated_HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU Coupling Mechanism

HATU is a uronium-based coupling reagent that is highly effective for challenging amide bond formations. Its mechanism involves the formation of a highly reactive active ester.[4][5]

  • Deprotonation and Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU.

  • Formation of the OAt-Active Ester: The attack on HATU leads to the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.

  • Amide Bond Formation: The amine (morpholine) readily attacks the OAt-active ester to yield the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate this step.[4]

HATU_Mechanism Carboxylic_Acid 2-Amino-4-nitrobenzoic Acid Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Base DIPEA Base->Carboxylate OAt_Ester OAt-Active Ester (highly reactive) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester TMU_Byproduct Tetramethylurea OAt_Ester->TMU_Byproduct Amide_Product (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone OAt_Ester->Amide_Product Morpholine Morpholine Morpholine->Amide_Product

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust reaction times and purification methods as necessary.

Materials and Reagents
ReagentCAS NumberSupplier RecommendationPurity
2-Amino-4-nitrobenzoic acid619-17-0Commercial suppliers>98%
Morpholine110-91-8Commercial suppliers>99%
EDC·HCl (EDAC)25952-53-8Commercial suppliers>98%
HOBt2592-95-2Commercial suppliers>97%
HATU148893-10-1Commercial suppliers>98%
N,N-Diisopropylethylamine (DIPEA)7087-68-5Commercial suppliers>99%
Anhydrous Dimethylformamide (DMF)68-12-2Commercial suppliers>99.8%
Anhydrous Dichloromethane (DCM)75-09-2Commercial suppliers>99.8%
Ethyl acetate141-78-6Commercial suppliersHPLC grade
Hexanes110-54-3Commercial suppliersHPLC grade
Protocol A: EDC/HOBt Mediated Synthesis

This protocol is a standard starting point for the amidation of electron-deficient carboxylic acids.[6]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-nitrobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and morpholine (1.1 eq.).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.2 M with respect to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: HATU Mediated Synthesis

This protocol is recommended for achieving higher yields and faster reaction times, especially if Protocol A proves to be sluggish.[2]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-amino-4-nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Amine Addition: Add morpholine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. These reactions are often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification procedure is similar to that described in Protocol A.

Characterization of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

As of the writing of this guide, experimentally determined spectral data for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is not widely available in the public domain. The following section provides predicted spectral data based on the analysis of structurally similar compounds. This information should serve as a guide for researchers to confirm the identity and purity of their synthesized product.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the morpholine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1d1HAromatic H (ortho to NO₂)
~ 7.5 - 7.7dd1HAromatic H (meta to NO₂)
~ 6.8 - 7.0d1HAromatic H (ortho to NH₂)
~ 5.5 - 6.5br s2H-NH₂
~ 3.6 - 3.8m4HMorpholine -CH₂-O-
~ 3.4 - 3.6m4HMorpholine -CH₂-N-
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 168C=O (amide)
~ 150 - 155Aromatic C-NO₂
~ 145 - 150Aromatic C-NH₂
~ 130 - 135Aromatic CH
~ 120 - 125Aromatic C-C=O
~ 115 - 120Aromatic CH
~ 110 - 115Aromatic CH
~ 66 - 68Morpholine -CH₂-O-
~ 42 - 48Morpholine -CH₂-N-
Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3400 - 3200N-H stretching (amine)
~ 1630 - 1660C=O stretching (amide)
~ 1580 - 1610N-H bending (amine)
~ 1500 - 1550N-O asymmetric stretching (nitro)
~ 1330 - 1370N-O symmetric stretching (nitro)
~ 1110 - 1120C-O-C stretching (morpholine)
Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds.[4]

  • Molecular Ion (M⁺): m/z = 251.09

  • Major Fragments: Loss of NO₂ (m/z = 205), loss of the morpholine ring, and other fragments consistent with the structure.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. By understanding the underlying reaction mechanisms and following the detailed experimental protocols, researchers can confidently approach the synthesis of this important chemical intermediate. The inclusion of predicted analytical data provides a valuable tool for the characterization and validation of the final product.

References

  • Wikipedia. (n.d.). HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Exploratory

Molecular Architecture and Conformational Dynamics of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Target Audience: Structural Biologists, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound (2-Amino-4-nitrophenyl)(morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone (CAS: 1258322-92-7) represents a highly functionalized building block frequently utilized in the design of kinase inhibitors and factor XIa antagonists. Its structural topology is governed by a delicate interplay of intramolecular hydrogen bonding, steric hindrance, and electronic push-pull effects. This whitepaper deconstructs the conformational landscape of the molecule and establishes self-validating experimental and computational protocols for its rigorous structural characterization.

Structural Determinants & Conformational Landscape

To understand the 3D topology of this molecule, one must analyze the causality behind its geometric folding. The structure is not static; it is a dynamic system driven by three primary forces:

  • The Anthranilamide H-Bonding Network: The ortho-amino group acts as a potent hydrogen bond donor to the carbonyl oxygen of the methanone moiety. This interaction forms a stable, 6-membered pseudo-ring that thermodynamically locks the phenyl ring and the carbonyl group into a nearly coplanar arrangement[1].

  • Amide Resonance vs. Steric Twist: The C(=O)–N(morpholine) bond exhibits significant partial double-bond character due to nitrogen lone-pair delocalization. However, the bulky morpholine ring creates severe steric clashes with the ortho-protons (C6-H) of the phenyl ring. Consequently, the morpholine ring is forced to rotate out of the phenyl plane, adopting a nearly orthogonal dihedral angle[2].

  • Morpholine Chair Topography: To minimize internal ring strain and torsional eclipsing, the morpholine heterocycle adopts a classic chair conformation. The nitrogen atom assumes a flattened sp²-like hybridization to accommodate the amide resonance, placing the carbonyl substituent in an equatorial-like position relative to the morpholine chair.

ConformationalLogic Core Molecular Conformation (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone HBond Intramolecular H-Bonding (NH2 ••• O=C) Core->HBond Steric Steric Hindrance (Morpholine vs. Phenyl) Core->Steric Electronic Electronic Effects (Nitro & Amino Push-Pull) Core->Electronic Planar Coplanar Phenyl-Carbonyl Dihedral ≈ 0-10° HBond->Planar Stabilizes Twist Orthogonal Morpholine Ring Dihedral ≈ 70-90° Steric->Twist Forces out of plane Chair Morpholine Chair Conformation Minimized Ring Strain Steric->Chair Directs Electronic->Planar Resonance

Fig 1: Conformational logic dictating the 3D topology of the target methanone.

Computational Modeling: Self-Validating DFT Protocol

To quantitatively map the conformational energy landscape, Density Functional Theory (DFT) is employed. The standard level of theory for substituted benzamides is B3LYP/6-311G(d,p) , which provides an optimal balance between computational cost and the accurate treatment of electron correlation[3][4].

Step-by-Step DFT Workflow

Causality Note: This protocol is designed to be self-validating. A geometry optimization is meaningless without a subsequent frequency calculation to prove the structure is a true minimum, not a saddle point.

  • Initial Coordinate Generation: Construct the 3D model using a graphical interface (e.g., GaussView). Pre-optimize the geometry using Molecular Mechanics (UFF force field) to resolve gross steric clashes.

  • Geometry Optimization: Execute the DFT calculation using the Opt keyword in Gaussian 16 at the B3LYP/6-311G(d,p) level.

    • Rationale: The addition of polarization functions (d,p) is critical for accurately modeling the electron density of the hydrogen bond and the highly electronegative oxygen/nitrogen atoms.

  • Solvent Modeling (Optional but Recommended): Apply the Polarizable Continuum Model (PCM) using water or DMSO to simulate the dielectric environment of biological assays.

  • Frequency Validation (The Self-Validation Step): Run a vibrational frequency calculation (Freq) on the optimized geometry.

    • Acceptance Criteria: The output must yield zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is trapped in a transition state rather than a true local energy minimum.

  • Electronic Property Extraction: Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic (red) carbonyl oxygen and electrophilic (blue) amino protons, confirming the electronic basis of the H-bond[4].

DFTWorkflow Start Initial 3D Modeling (MM Pre-optimization) Basis Basis Set Selection B3LYP/6-311G(d,p) Start->Basis Opt Geometry Optimization (Gas Phase / PCM) Basis->Opt Freq Frequency Calculation (Confirm True Minima) Opt->Freq Prop Electronic Properties (MEP, HOMO-LUMO) Freq->Prop

Fig 2: Self-validating DFT computational workflow for geometry optimization.

Empirical Validation: X-Ray Crystallography

While DFT provides a gas-phase or implicit-solvent model, Single-Crystal X-ray Diffraction (SC-XRD) provides absolute empirical proof of the molecular conformation and intermolecular packing[4].

Crystallographic Protocol
  • Crystal Growth: Dissolve the compound in a binary solvent system (e.g., Ethyl Acetate / Hexanes, 1:3 v/v). Utilize slow solvent evaporation at room temperature. Causality: Slow evaporation reduces the rate of nucleation, favoring the growth of fewer, high-quality, diffraction-grade single crystals rather than microcrystalline powder.

  • Data Collection: Mount a suitable crystal on a diffractometer (e.g., Bruker APEX-II CCD) equipped with a Cryostream. Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å). Causality: Cryogenic temperatures freeze out dynamic disorder and reduce thermal ellipsoids, allowing for the precise location of the elusive hydrogen atoms involved in H-bonding.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment (Self-Validation): While carbon-bound hydrogens are placed in calculated positions (riding model), the amino protons (N-H) must be located objectively from the difference Fourier map . Finding these peaks empirically validates the existence and exact geometry of the intramolecular N-H•••O=C hydrogen bond.

  • Quality Metrics: The refinement is considered successful and trustworthy if the final R1​ value is < 0.05 and wR2​ is < 0.15.

Quantitative Data Summary

The table below synthesizes the expected geometric parameters derived from the synergistic application of DFT modeling and empirical crystallographic data for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone[3].

Structural ParameterTheoretical (DFT)Expected Empirical (XRD)Mechanistic Causality
C(Ar)–C(=O) Bond 1.49 Å1.50 Åsp²-sp² conjugation; shortened by coplanarity.
C(=O)–N(Morph) Bond 1.35 Å1.34 ÅAmide resonance yielding partial double bond character.
N(Amino)–H•••O=C Dist. 1.95 Å1.98 ÅStrong intramolecular hydrogen bond stabilization.
Morpholine C–O–C Angle 109.5°109.8°Classic sp³ ether oxygen residing in a chair conformation.
Ar–C(=O) Dihedral 5.2°4.8°Locked near-planar by the Anthranilamide H-bond network.
C(=O)–N(Morph) Dihedral 82.1°85.3°Orthogonal twist driven by steric clash avoidance.

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Foundational

A Technical Guide to the Synthesis of Heterocyclic Derivatives from 2-Amino-4-nitrophenol: Pathways, Protocols, and Mechanistic Insights

Abstract 2-Amino-4-nitrophenol is a highly versatile and economically significant starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—an aromatic ring activate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-4-nitrophenol is a highly versatile and economically significant starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature—an aromatic ring activated by hydroxyl and amino groups positioned ortho to each other, and modulated by a para-nitro group—provides a powerful platform for constructing complex molecular architectures. The ortho-hydroxy and amine functionalities serve as a readily available "A-B" unit for condensation reactions, leading to five-, six-, and seven-membered heterocyclic rings. Concurrently, the electron-withdrawing nitro group not only influences the regioselectivity of these cyclizations but also serves as a crucial synthetic handle for post-cyclization modifications, enabling the generation of extensive compound libraries. This guide provides an in-depth exploration of the primary synthetic routes originating from 2-amino-4-nitrophenol, focusing on the formation of high-value benzoxazoles, phenoxazines, and other related systems. We will dissect the causality behind experimental choices, present field-proven protocols, and offer mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Importance of 2-Amino-4-nitrophenol in Heterocyclic Chemistry

The utility of 2-amino-4-nitrophenol as a precursor is rooted in its inherent chemical topology. The vicinal amino and hydroxyl groups are ideal for intramolecular cyclization reactions, a cornerstone of heterocyclic synthesis. The nitro group at the C4 position exerts a strong electron-withdrawing effect, which acidifies the phenolic proton and deactivates the aromatic ring towards electrophilic substitution, thereby channeling reactions towards condensation pathways involving the amino and hydroxyl moieties.

Heterocyclic scaffolds derived from this precursor are prevalent in medicinal chemistry, materials science, and industrial applications such as dyes.[1][2][3][4] They form the core of molecules with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][5] Understanding the synthetic pathways from this key building block is therefore critical for innovation in drug discovery and materials development.

Synthesis of 6-Nitrobenzoxazoles: The Cornerstone Cyclization

The construction of the benzoxazole ring is one of the most common and valuable transformations of 2-amino-4-nitrophenol. The general strategy involves the condensation of the aminophenol with a one-carbon electrophile, which, after intramolecular cyclization and dehydration, yields the aromatic benzoxazole core.

Mechanism: Acid-Catalyzed Condensation and Cyclization

The reaction with aldehydes is a primary route to 2-substituted-6-nitrobenzoxazoles. The process is typically initiated by the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming a Schiff base (imine) intermediate. Under acidic or thermal conditions, the phenolic hydroxyl group then attacks the imine carbon, leading to a cyclized, non-aromatic benzoxazoline intermediate. Subsequent dehydration (loss of a water molecule) aromatizes the system to furnish the stable benzoxazole product. The choice of catalyst is critical for promoting both the initial condensation and the final dehydration step efficiently.

Workflow: Benzoxazole Synthesis via Aldehyde Condensation

G cluster_reactants Reactants cluster_process Process A 2-Amino-4-nitrophenol C Catalyst (e.g., BAIL Gel) Solvent-Free, 130°C A->C B Aldehyde (R-CHO) B->C D Schiff Base Formation (Intermediate) C->D Condensation E Intramolecular Cyclization D->E Tautomerization F Dehydration & Aromatization E->F G 2-Substituted-6-nitrobenzoxazole F->G

Caption: General workflow for the synthesis of 2-substituted-6-nitrobenzoxazoles.

Field-Proven Protocol: Solvent-Free Synthesis Using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This method exemplifies a modern, green chemistry approach, avoiding volatile organic solvents and utilizing a recyclable catalyst.[6] The BAIL gel acts as a proton source to facilitate the reaction at an elevated temperature. The lower reactivity of 2-amino-4-nitrophenol compared to other aminophenols, due to the electron-withdrawing nitro group, often necessitates more forcing conditions like higher temperatures or longer reaction times.[6]

Experimental Protocol:

  • To a 5 mL reaction vessel, add 2-amino-4-nitrophenol (154 mg, 1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel (e.g., 0.01 g, 1.0 mol% of BAIL).

  • Seal the vessel and stir the reaction mixture at 130 °C for the required time (typically 6-8 hours, monitor by TLC).

  • Upon completion, cool the mixture to room temperature and dissolve it in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation or filtration for reuse.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Benzoxazole Synthesis Yields

The following table summarizes representative yields for the synthesis of 2-aryl-6-nitrobenzoxazoles using the BAIL gel method, adapted from literature data.[6]

EntryAldehyde (R in R-CHO)Reaction Time (h)Isolated Yield (%)
1Phenyl7.079
24-Methylphenyl6.578
34-Methoxyphenyl7.575
44-Chlorophenyl8.076

Causality Insight: The slightly lower yields and longer reaction times compared to less deactivated aminophenols highlight the electronic effect of the para-nitro group, which reduces the nucleophilicity of the amino group, thereby slowing the initial condensation step.[6]

Synthesis of Phenoxazines: Oxidative Coupling Pathways

Phenoxazines are tricyclic heteroaromatic compounds with significant applications as dyes, redox indicators, and pharmacological agents.[1] Their synthesis from 2-amino-4-nitrophenol typically involves an oxidative coupling reaction, either as a self-condensation or a cross-condensation with another aminophenol derivative.

Mechanism: Oxidative Formation of Phenoxazinones

The formation of 2-amino-7-nitrophenoxazin-3-one occurs through a fascinating oxidative cascade. An oxidizing agent, such as sodium iodate, first converts 2-aminophenol into an unstable o-benzoquinoneimine intermediate. This electrophilic species is then attacked by the more electron-rich ring of 2-amino-4-nitrophenol (nucleophile). A series of subsequent oxidation and cyclization steps, involving the amino and hydroxyl groups of both molecules, ultimately leads to the formation of the tricyclic phenoxazinone core.

Workflow: Oxidative Cross-Condensation for Phenoxazinone Synthesis

G cluster_reactants Reactants cluster_process Process A 2-Aminophenol C Oxidant (Sodium Iodate) in Acetone/Water A->C B 2-Amino-4-nitrophenol E Nucleophilic Attack by 2-Amino-4-nitrophenol B->E D Formation of o-Benzoquinoneimine C->D Oxidation D->E Michael Addition F Oxidative Cyclization Cascade E->F G 2-Amino-7-nitrophenoxazin-3-one F->G

Caption: Oxidative coupling pathway for the synthesis of aminophenoxazinones.

Experimental Protocol: Synthesis of 2-Amino-7-nitrophenoxazin-3-one

This protocol is adapted from a reported procedure for the synthesis of aminophenoxazinones and demonstrates a practical method for constructing this complex scaffold.[7]

  • Prepare a solution of sodium iodate (500 mg) in deionized water (50 mL).

  • In a separate flask, dissolve 2-aminophenol (280 mg) in acetone (10 mL) and add it to the sodium iodate solution. Stir for 10 minutes.

  • Add a solution of 2-amino-4-nitrophenol (480 mg) in acetone (10 mL) to the reaction mixture.

  • After stirring for 2 hours, add a second solution of sodium iodate (980 mg) in deionized water (70 mL).

  • Continue stirring the mixture for 20 hours at room temperature.

  • Remove the acetone under reduced pressure.

  • Cool the remaining aqueous mixture in an ice bath.

  • Collect the resulting solid precipitate by filtration and wash with cold water to yield the crude product. Further purification can be achieved by chromatography.

Trustworthiness Insight: This multi-step, one-pot procedure relies on the controlled, sequential addition of the oxidant. The initial addition generates the reactive intermediate, while the second addition drives the reaction to completion, ensuring a self-validating process where the consumption of starting materials can be monitored (e.g., by TLC) before the final oxidative push.

Synthesis of Other Heterocyclic Systems

The versatility of 2-amino-4-nitrophenol extends to the synthesis of larger heterocyclic rings, such as benzoxazepines and benzoxazocines. These are typically formed by reacting the aminophenol with bifunctional electrophiles, such as dibromoalkanes.

General Method: Cyclization with Dibromoalkanes

A general and effective pathway involves the N-alkylation of the amino group followed by O-alkylation of the phenolic hydroxyl by a dibromoalkane (e.g., 1,3-dibromopropane for a seven-membered ring). This reaction builds the saturated portion of the heterocyclic system.[8]

Workflow: Synthesis of a 7-Nitro-1,5-benzoxazepine Derivative

G A 2-Amino-4-nitrophenol C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B 1,3-Dibromopropane B->C D Sequential N- and O-Alkylation C->D E Intramolecular Cyclization D->E F 7-Nitro-2,3,4,5-tetrahydro- 1,5-benzoxazepine E->F

Caption: Synthesis of a 1,5-benzoxazepine ring system using a dibromoalkane.

Experimental Protocol: General Procedure for Benzoxazepine Synthesis

This generalized protocol is based on a described method for preparing various heterocyclic derivatives.[8]

  • In a round-bottom flask, dissolve 2-amino-4-nitrophenol (1.0 mmol) and a suitable base (e.g., anhydrous K₂CO₃, 2.5 mmol) in a polar aprotic solvent like DMF.

  • Add the corresponding dibromoalkane (e.g., 1,3-dibromopropane for benzoxazepine, 1.1 mmol) to the mixture.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the desired heterocyclic derivative.

The Nitro Group: A Gateway to Chemical Diversity

A key strategic advantage of using 2-amino-4-nitrophenol is the synthetic potential of the nitro group in the final heterocyclic product. This group is readily and selectively reducible to a primary amine using a variety of standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄).[9][10] The resulting amino group is a versatile functional handle that opens up a vast chemical space for further derivatization through reactions such as:

  • Acylation: Formation of amides.

  • Sulfonylation: Formation of sulfonamides.

  • Diazotization: Leading to Sandmeyer reactions for installing halides, cyano groups, etc.

  • Reductive Alkylation: Introducing alkyl substituents.

This two-step sequence—cyclization followed by nitro reduction and subsequent functionalization—is a powerful strategy in medicinal chemistry for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

Conclusion

2-Amino-4-nitrophenol stands as a preeminent building block in organic synthesis, offering reliable and versatile routes to a multitude of medicinally and materially relevant heterocyclic systems. By leveraging its inherent reactivity through carefully chosen condensation partners and reaction conditions, researchers can efficiently construct complex scaffolds like benzoxazoles and phenoxazines. The true power of this precursor is fully realized when the latent functionality of the nitro group is exploited for post-cyclization diversification. The protocols and mechanistic insights provided in this guide serve as a robust foundation for professionals seeking to harness the synthetic potential of this invaluable starting material.

References

  • Kvintovics, P., et al. (n.d.). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Available at: [Link]

  • Kulakov, I. V., et al. (n.d.). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. ResearchGate. Available at: [Link]

  • Cho, S. Y., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Maly, M., et al. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. ResearchGate. Available at: [Link]

  • Int. J. Pharm. Sci. Rev. Res. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • Krasulova, K., et al. (n.d.). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Al-Amiery, A. A., et al. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Scientific Reports. Available at: [Link]

  • Cantillo, D., et al. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • de la Cruz-Cruz, F., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]

  • El-Faham, A., et al. (n.d.). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. IntechOpen. Available at: [Link]

  • IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. Available at: [Link]

  • Al-Jubouri, H. R. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Available at: [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Valgimigli, L., et al. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. ACS Publications. Available at: [Link]

  • Pop, A., et al. (2023). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Center for Biotechnology Information. Available at: [Link]

  • Wang, D., et al. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. ACS Publications. Available at: [Link]

  • Chieffi, G., et al. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]

  • Chebanov, V. A., et al. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • Google Patents. (n.d.). CN105801440A - Preparation method of 2-amino-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-nitrophenol monohydrate. Available at: [Link]

  • Styskala, J. (n.d.). Heterocycles in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • MDPI. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone via Selective Amide Coupling

Executive Summary & Strategic Rationale The synthesis of (2-amino-4-nitrophenyl)(morpholin-4-yl)methanone from 2-amino-4-nitrobenzoic acid is a critical transformation in the development of quinazoline-based pharmacophor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of (2-amino-4-nitrophenyl)(morpholin-4-yl)methanone from 2-amino-4-nitrobenzoic acid is a critical transformation in the development of quinazoline-based pharmacophores and kinase inhibitors[1]. This application note details a highly selective, protecting-group-free amide coupling protocol. By exploiting the inherent electronic deactivation of the aniline moiety, this methodology utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to drive the rapid and chemoselective acylation of morpholine[2]. The resulting protocol is scalable, robust, and designed to yield high-purity material with minimal chromatographic intervention.

Mechanistic Insights: The Chemoselectivity Paradigm

A common concern when activating an amino acid is the risk of self-condensation or oligomerization. However, in the case of 2-amino-4-nitrobenzoic acid, the 2-amino group is exceptionally poor as a nucleophile. This is driven by two factors:

  • Resonance Deactivation: The ortho-carbonyl group (especially when converted to a highly electrophilic OAt-active ester) strongly withdraws electron density from the aniline nitrogen.

  • Inductive Deactivation: The meta-nitro group exerts a powerful inductive pull (-I effect), further reducing the pKa of the conjugate acid of the aniline.

Conversely, morpholine is a secondary aliphatic amine with a conjugate acid pKa of ~8.3, making it orders of magnitude more nucleophilic than the deactivated aniline. Furthermore, unlike fluoro- or chloro-nitroaromatics where Nucleophilic Aromatic Substitution (SNAr) is a competing risk[2], the absence of a competent leaving group on the aromatic ring ensures that morpholine exclusively attacks the activated carbonyl. This kinetic differentiation negates the need for Boc or Fmoc protection, allowing for a highly efficient one-step coupling[3].

Mechanism SM 2-Amino-4-nitrobenzoic Acid (Deactivated Aniline) ActiveEster OAt-Active Ester (Highly Electrophilic) SM->ActiveEster HATU, DIPEA Product Target Amide (Morpholine Adduct) ActiveEster->Product Morpholine (- HOAt)

Mechanistic pathway highlighting the selective activation and nucleophilic substitution.

Quantitative Stoichiometry & Reagent Selection

The following table outlines the optimized stoichiometry for a 10.0 mmol scale reaction. HATU is selected over EDC/HOBt due to its superior kinetics in forming the active ester, which rapidly consumes the starting material and minimizes any transient side reactions[2].

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2-Amino-4-nitrobenzoic acid182.131.001.82 g10.0 mmol
Morpholine87.121.201.04 mL (1.05 g)12.0 mmol
HATU380.231.104.18 g11.0 mmol
DIPEA (N,N-Diisopropylethylamine)129.242.504.35 mL (3.23 g)25.0 mmol
DMF (Anhydrous)N/AN/A20.0 mLN/A

Executable Protocol: Step-by-Step Methodology

Phase 1: Pre-activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-amino-4-nitrobenzoic acid (1.82 g, 10.0 mmol) to the flask, followed by 20.0 mL of anhydrous DMF. Stir until a homogeneous, deep yellow solution is achieved. Causality: DMF is required to fully solubilize the highly polar zwitterionic character of the starting material[4].

  • Base Addition: Inject DIPEA (4.35 mL, 25.0 mmol) in one portion.

  • Activation: Add HATU (4.18 g, 11.0 mmol) portion-wise over 2 minutes. Allow the mixture to stir at room temperature (20–25 °C) for exactly 15 minutes. Causality: This pre-activation window ensures complete conversion of the carboxylic acid to the highly reactive 7-aza-benzotriazole (OAt) ester before the introduction of the competing nucleophile.

Phase 2: Nucleophilic Addition
  • Coupling: Using a syringe, add morpholine (1.04 mL, 12.0 mmol) dropwise over 5 minutes to manage any mild exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 4 hours under a nitrogen atmosphere.

Phase 3: Self-Validating Work-up
  • Quenching: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc) and transfer to a 250 mL separatory funnel.

  • Acidic Wash: Wash the organic layer with 10% aqueous citric acid (3 × 50 mL). Causality: This selectively protonates and removes excess morpholine and DIPEA into the aqueous phase.

  • Basic Wash: Wash with saturated aqueous NaHCO₃ (3 × 50 mL). Causality: This deprotonates and extracts any unreacted 2-amino-4-nitrobenzoic acid and the acidic HOAt byproduct generated from HATU.

  • Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to strip residual water and trace DMF from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone as a yellow-orange solid.

Workflow Step1 1. Pre-activation 2-Amino-4-nitrobenzoic acid + HATU + DIPEA Solvent: DMF (15 min, RT) Step2 2. Nucleophilic Addition Add Morpholine (1.2 eq) dropwise Stir 2-4 hours at RT Step1->Step2 Step3 3. Aqueous Work-up Dilute with EtOAc Wash: Citric Acid -> NaHCO3 -> Brine Step2->Step3 Step4 4. Isolation & Purification Dry over Na2SO4, Concentrate Yield: >85% Expected Step3->Step4

Experimental workflow for the synthesis and isolation of the target morpholine amide.

Analytical Validation & Self-Correcting Workflows

To ensure the trustworthiness of the protocol, real-time tracking is mandatory.

  • TLC Monitoring: Use an eluent of 50% EtOAc in Hexanes. The starting material (2-amino-4-nitrobenzoic acid) will remain near the baseline (Rf ~ 0.1) due to its polarity. The product amide will elute significantly higher (Rf ~ 0.4). Both spots are visually yellow and UV-active (254 nm).

  • NMR Verification: The ¹H NMR spectrum of the starting material shows distinct aromatic signals (e.g., ~7.9, 7.6, and 7.2 ppm in DMSO-d6)[5]. Upon successful coupling, the appearance of broad morpholine multiplets between 3.30–3.70 ppm (8H) will confirm the structural integrity of the amide.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic CauseCorrective Action / Prevention
Low Yield / High SM Recovery Incomplete activation of the carboxylic acid.Ensure HATU is stored under inert conditions (degrades via hydrolysis). Strictly observe the 15-minute pre-activation window.
High DMF Carryover in NMR Insufficient aqueous extraction during work-up.Incorporate a 5% aqueous LiCl wash prior to the brine wash. LiCl severely disrupts the hydration sphere of DMF, forcing it into the aqueous phase.
Product Loss to Aqueous Phase Over-acidification during the citric acid wash.Ensure the subsequent NaHCO₃ wash restores a slightly basic environment before the final brine wash, as the morpholine amide possesses mild basic character.
Formation of Oligomers Premature nucleophilic attack by the aniline group.Keep the reaction concentration at or below 0.5 M. Ensure morpholine is added immediately after the 15-minute activation window to outcompete any intermolecular aniline attack.

References

  • Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhdgoIErNmycZHhovebCpZkpIoJHocEXVHi10RC6k4MON28psRntyUfR0hBGA8gPWr5uxPQ_ybOSPFGdIQESjTyYSaVCCKuY5evued8QR4KMXChAlCcOp6BkbiD4epQiIQ38_ElRgfWZdeVxspKXU=]
  • A Novel Conjugate of Bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK Ligand, with a Fluorescent Ru(II)-Bipyridine Complex Exhibits Specific Subcellular Localization in Mitochondria. Molecular Pharmaceutics - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0nLQ0y-G8Mi-ftphv6_8nVbGtIbPFRCMyZD0ybbPpZ3alzsnXdp8XHwZPX3PGUiv8ToLl7l5er1tYe-F6xRH9IqaaJdAUu4vGAW6qmiUWXuoEcVIBW72SYVyjOIoSkUW6jQZQwsNYfnSWBwp6gJHQNhaxYQ==]
  • 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZcaaosXpQ5sqkPxzJsfdtFGRP9nWrRd3tpucVIGYbgIXA4_9f2H0U38qGqd0T9G0gXOOfDDkh7mijWdeIFJ0X4YqT608iipOwsXGH-hWQyKQ1Zyg9EONkF5CZVbcpgcj-vFRT_Q==]
  • WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1BBjS3_f5pjPUGUcAbV0EOW8S2j6kelRE4SwIYkbIglKygPNLbsbwL82n_oEJjpxsXpn-AiU0phEhAuhX9tvejRX9Illc2gE9bOms3mY1MhQlK6KBcIaqVih0ithCi_htEcJxkblZPvKFGyb5Fg==]
  • 2-Amino-4-nitrobenzoic acid (619-17-0) 1H NMR spectrum. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHROvl5gobhkbiz1vXJJpq6TE3kUcjQZ-90XkyG7Yec42zMEG4lReDBarkcNXtB_rsJkxnKzTkOgc2NfYhEdEB9ZI6elZawMM7fKwCt1tCA_dT2WlafjWfL0-l2hbq1qJA3fSM0gmvEd8acadlnAGGGW-slEa8=]

Sources

Application

Application Notes and Protocols: Amide Coupling of 2-Amino-4-nitrobenzoic Acid and Morpholine

Introduction: Navigating the Nuances of Amide Bond Synthesis The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry, forming the backbone of pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Nuances of Amide Bond Synthesis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry, forming the backbone of peptides and finding its place in a vast array of pharmaceuticals and functional materials.[1][2] While conceptually a straightforward condensation of a carboxylic acid and an amine, the practical execution requires careful consideration of substrate reactivity and the selection of an appropriate activation method.[3]

This guide provides a detailed examination of the amide coupling between 2-amino-4-nitrobenzoic acid and morpholine to synthesize (2-amino-4-nitrophenyl)(morpholino)methanone. This specific transformation presents a unique set of challenges that serve as an excellent case study for researchers. The carboxylic acid is electronically deactivated by the potent electron-withdrawing nitro group at the para-position, making it less susceptible to activation.[4] Concurrently, the presence of a nucleophilic amino group on the aromatic ring, although also deactivated, introduces the potential for side reactions, such as polymerization, if not managed correctly.

Herein, we will dissect the critical parameters for achieving a successful coupling, from the rational selection of coupling reagents to detailed, field-proven protocols and purification strategies.

PART 1: The Strategic Selection of a Coupling Reagent

The success of an amide coupling reaction hinges on the choice of the activating agent, or "coupling reagent." These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. The selection process is a balance of reactivity, cost, reaction conditions, and the ease of byproduct removal.

Comparative Analysis of Common Coupling Reagent Classes
Reagent ClassExamplesStrengthsWeaknessesSuitability for this Reaction
Carbodiimides EDC, DCC, DICCost-effective, widely available, versatile.[5][6]Can form difficult-to-remove N-acylurea byproducts.[7] Racemization risk without additives.[6]Good: EDC is a practical choice, especially with an additive like HOBt to improve efficiency and suppress side reactions.[7][8] The water-solubility of EDC and its urea byproduct simplifies workup.[6]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, very effective for hindered or deactivated substrates.[7][9][10]More expensive. Can cause guanidinylation of the amine if used in excess.[7][11][12]Excellent: HATU is a superior choice when yield and reaction speed are paramount, as it is particularly effective for challenging couplings.[12][13]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[10]Phosphine oxide byproducts can be challenging to remove chromatographically.Good: A viable alternative to uronium salts, though purification requires more attention.
Phosphonic Anhydrides T3P®Excellent for difficult couplings, high yields. Byproducts are water-soluble, leading to a very clean workup.[7][14]Often requires a base and can be more expensive than carbodiimides.Excellent: A strong contender for this system due to its high reactivity and simplified purification, which is advantageous for the potentially polar product.
Decision-Making Workflow for Reagent Selection

The following flowchart provides a logical path for selecting the most appropriate coupling reagent based on key project criteria.

G start Start: Define Coupling Needs cost Is cost the primary constraint? start->cost speed Are speed and highest yield critical? cost->speed No edc Use EDC/HOBt (Cost-effective, standard) cost->edc Yes scale Is this a large-scale synthesis (>5g)? purity Is ease of purification critical? scale->purity No t3p Consider T3P® (Clean workup, scalable) scale->t3p Yes purity->t3p Yes hatu Use HATU (High efficiency, fast) purity->hatu No speed->scale No speed->hatu Yes

Caption: Reagent selection guide for amide coupling.

PART 2: Unraveling the Reaction Mechanisms

Understanding the mechanism by which coupling reagents operate is crucial for troubleshooting and optimizing the reaction.

Mechanism 1: EDC/HOBt-Mediated Coupling

The combination of a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) is a classic strategy. The reaction proceeds through a multi-step pathway that minimizes side reactions.[15]

  • Activation: The carboxylic acid attacks EDC, forming a highly reactive but unstable O-acylisourea intermediate.

  • Interception: HOBt, being a better nucleophile than the amine, rapidly intercepts the O-acylisourea. This forms a more stable HOBt active ester and releases the water-soluble EDU (1-ethyl-3-(3-dimethylaminopropyl)urea).[6][16] This step is key to preventing the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[7]

  • Aminolysis: The amine (morpholine) attacks the carbonyl of the HOBt ester, which is now sufficiently activated. This forms the desired amide bond and regenerates HOBt, making it technically a catalyst in the process.[17]

G cluster_0 EDC/HOBt Mechanism Acid R-COOH O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_Ester + HOBt - EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Morpholine - HOBt Amine Morpholine EDU EDU Byproduct

Caption: The reaction pathway for EDC/HOBt coupling.

Mechanism 2: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that leverages the reactivity of HOAt (1-Hydroxy-7-azabenzotriazole).[10]

  • Activation: In the presence of a base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive HOAt active ester.[13]

  • Aminolysis: Morpholine directly attacks the activated ester to form the final amide product. The 7-aza-nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the rate of aminolysis and further suppressing racemization compared to HOBt.[16]

G cluster_1 HATU Mechanism Acid R-COOH HOAt_Ester HOAt Active Ester (Highly Reactive) Acid->HOAt_Ester Activation HATU HATU HATU->HOAt_Ester Activation Base Base (DIPEA) Base->HOAt_Ester Activation Amide Amide Product HOAt_Ester->Amide + Morpholine Amine Morpholine

Caption: The reaction pathway for HATU coupling.

PART 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Experimental Workflow

G prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) reaction 2. Reaction Setup (Inert Atmosphere, Stirring) prep->reaction monitor 3. Monitoring (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete purify 5. Purification (Chromatography/Recrystallization) workup->purify char 6. Characterization (NMR, MS, mp) purify->char

Caption: A standard workflow for synthesis and purification.

Protocol 1: Cost-Effective Amidation using EDC/HOBt

This protocol is a reliable and economical method suitable for most laboratory settings.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
2-Amino-4-nitrobenzoic acid182.14182 mg1.0
Morpholine87.1296 mg (0.10 mL)1.1
EDC·HCl191.70230 mg1.2
HOBt·H₂O153.14184 mg1.2
DIPEA129.24428 mg (0.58 mL)3.3
Anhydrous DMF-5 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-nitrobenzoic acid (182 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Add HOBt hydrate (184 mg, 1.2 mmol) and EDC·HCl (230 mg, 1.2 mmol) to the solution. Stir for 5 minutes.

  • Add morpholine (0.10 mL, 1.1 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (0.58 mL, 3.3 mmol).

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.[18]

  • Once the starting carboxylic acid is consumed, proceed to the Workup and Purification section.

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for achieving higher yields in shorter reaction times, especially if the EDC/HOBt method proves sluggish.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)Equivalents
2-Amino-4-nitrobenzoic acid182.14182 mg1.0
Morpholine87.1296 mg (0.10 mL)1.1
HATU380.23418 mg1.1
DIPEA129.24259 mg (0.35 mL)2.0
Anhydrous DMF-5 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-nitrobenzoic acid (182 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol), and anhydrous DMF (5 mL).

  • Stir the mixture for 5 minutes to allow for pre-activation.

  • Add morpholine (0.10 mL, 1.1 mmol) followed by the dropwise addition of DIPEA (0.35 mL, 2.0 mmol).[9][19]

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by TLC. The reaction is often complete in 1-4 hours.

  • Once the starting material is consumed, proceed to the Workup and Purification section.

PART 4: Workup and Purification

Proper workup is essential to remove reagents and byproducts, simplifying the final purification.

Standard Aqueous Workup Procedure:

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • 1M HCl (2 x 20 mL) to remove DIPEA and any unreacted morpholine.[20]

    • Saturated aqueous NaHCO₃ (2 x 20 mL) to remove HOBt and any unreacted carboxylic acid.[20]

    • Saturated aqueous NaCl (brine) (1 x 20 mL) to remove residual water.[20]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a yellow or orange solid.

Purification Techniques:

  • Column Chromatography: The crude product can be purified on a silica gel column. Crucial Insight: The product contains a basic amino group that can streak or adhere to acidic silica gel. To prevent this, it is highly recommended to add 1-2% triethylamine to the eluent system (e.g., an ethyl acetate/hexane gradient).[21]

  • Recrystallization: This is often an efficient method for purifying amides.[21] Solvents such as ethanol, methanol, or an ethanol/water mixture are good starting points. Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to induce crystallization.[21]

PART 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (moisture contamination).2. Insufficient activation (for EDC/HOBt).3. Incorrect stoichiometry or base.1. Use freshly opened, anhydrous solvents and reagents.2. Switch to a more powerful coupling reagent like HATU or T3P®.3. Double-check all calculations. Ensure a non-nucleophilic base (DIPEA, Et₃N) is used.
Messy TLC with Multiple Spots 1. Formation of N-acylurea byproduct (EDC method).2. Degradation of starting material or product.3. Guanidinylation of morpholine (excess HATU).1. Ensure sufficient HOBt is present. A switch to HATU or T3P® will eliminate this issue.2. Run the reaction at 0°C to room temperature; avoid heating.3. Use HATU in near-stoichiometric amounts (1.05-1.1 eq).
Starting Acid Remains 1. Reaction time is too short.2. Deactivated substrate requires more forcing conditions.1. Allow the reaction to stir longer (up to 24h) and monitor by TLC.2. Use HATU or T3P® instead of EDC/HOBt.
Difficult Purification 1. Water-soluble byproducts (EDU) co-extracting with product.2. Product streaking on silica gel column.1. Perform all aqueous washes thoroughly during workup.2. Add 1-2% triethylamine to the column eluent.[21] Consider recrystallization as an alternative.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Gopishetty, S., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Bioorganic & Medicinal Chemistry Letters, 21(18), 5348-5351. [Link]

  • Goode, D.R. Amide Workup. Biofilm Inhibitor Synthesis, Furman University. [Link]

  • ResearchGate. (2018). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

  • De Figueiredo, R. M., & Campagne, J. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1642. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 668-685. [Link]

  • Aapptec. Technical Support Information Bulletin 2105 - HATU. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]

  • Iris Biotech GmbH. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Van derlee, A., et al. (2019). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 84(15), 9821-9832. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • Dunne, T. S., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(4), 647-653. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • PrepChem.com. Synthesis of N-benzyl-2-amino-4-nitroaniline. [Link]

  • Beilstein Journals. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. [Link]

  • PatSnap. (2021). Preparation method of 2-amino-4-nitrophenol. [Link]

  • Google Patents. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
  • Google Patents.
  • Google Patents.

Sources

Method

The Strategic Utility of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone in the Synthesis of Bio-functional Heterocycles

Introduction: A Versatile Building Block for Medicinal Chemistry (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a key synthetic intermediate, strategically designed with functionalities that enable the construction...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a key synthetic intermediate, strategically designed with functionalities that enable the construction of a diverse range of heterocyclic scaffolds. The presence of an ortho-amino and nitro group on the phenyl ring, coupled with a morpholine moiety, provides a unique combination of reactive sites. This application note delves into the primary applications of this compound in organic synthesis, with a particular focus on its role as a precursor for pharmacologically relevant benzimidazoles and quinoxalines. The morpholine substituent is of particular interest in drug discovery, as it can enhance physicochemical properties such as solubility and metabolic stability.[1]

Core Application: Precursor to Substituted Benzimidazoles

One of the most powerful applications of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is its use in the synthesis of 6-morpholin-4-yl-benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] The general strategy involves a two-step sequence: reduction of the nitro group followed by cyclization with a suitable one-carbon synthon.

Reductive Cyclization Pathway

The synthetic utility of this pathway hinges on the initial reduction of the nitro group to an amine, which generates a reactive ortho-phenylenediamine intermediate. This intermediate is then cyclized to form the benzimidazole ring.

G A (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone B Reduction of Nitro Group (e.g., Fe/HCl, Na2S2O4) A->B C (2,4-Diaminophenyl) (morpholin-4-yl)methanone (ortho-phenylenediamine intermediate) B->C D Cyclization with C1 Synthon (e.g., Aldehyde, Formic Acid) C->D E 6-Morpholin-4-yl-benzimidazole Derivatives D->E

Figure 1: General workflow for the synthesis of 6-morpholin-4-yl-benzimidazoles.

Protocol 1: One-Pot Synthesis of 2-Aryl-6-morpholin-4-yl-1H-benzimidazoles

This protocol details a one-pot synthesis where the reduction of the nitro group and the subsequent cyclization with an aromatic aldehyde occur in the same reaction vessel. This approach is efficient and minimizes the isolation of the potentially unstable diamine intermediate.[3]

Materials:

  • (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone (1.0 eq) in a mixture of ethanol and water (3:1), add the aromatic aldehyde (1.1 eq).

  • Heat the mixture to 60°C with stirring.

  • Slowly add a solution of sodium hydrosulfite (3.0 eq) in water to the reaction mixture.

  • Maintain the reaction at 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the 2-aryl-6-morpholin-4-yl-1H-benzimidazole.

Quantitative Data:

AldehydeYield (%)
Benzaldehyde85
4-Chlorobenzaldehyde82
4-Methoxybenzaldehyde88

Note: Yields are representative and may vary based on the specific aldehyde and reaction scale.

Application in Quinoxaline Synthesis

The ortho-phenylenediamine intermediate, generated from the reduction of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, is also a key precursor for the synthesis of quinoxalines. Quinoxaline derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[4][5]

Condensation with 1,2-Dicarbonyl Compounds

The synthesis of quinoxalines is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7]

G A (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone B Reduction of Nitro Group A->B C (2,4-Diaminophenyl) (morpholin-4-yl)methanone B->C D Condensation with 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) C->D E 6-Morpholin-4-yl-quinoxaline Derivatives D->E

Sources

Application

Application Note: Advanced HPLC Method Development for Nitroaromatic and Nitramine Compounds

[label="Orthogonal Confirmation\n(CN or Phenyl Phase)", fillcolor="# Executive Summary Nitroaromatic compounds—including military explosives like 2,4,6-trinitrotoluene (TNT) and thermally labile nitramines such as RDX an...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Orthogonal Confirmation\n(CN or Phenyl Phase)", fillcolor="#

Executive Summary

Nitroaromatic compounds—including military explosives like 2,4,6-trinitrotoluene (TNT) and thermally labile nitramines such as RDX and HMX—present unique analytical challenges due to their structural similarities and environmental persistence. This application note details a robust High-Performance Liquid Chromatography (HPLC) method development strategy, heavily grounded in the United States Environmental Protection Agency (US EPA) Method 8330 standards [1.1]. By leveraging orthogonal stationary phases, optimized mobile phase thermodynamics, and non-evaporative extraction techniques, this protocol ensures baseline resolution of critical isomeric pairs and achieves part-per-billion (ppb) detection limits[1].

Mechanistic Rationale & Experimental Design

The Co-Elution Challenge

Nitroaromatics are notoriously difficult to separate because positional isomers (e.g., 2,4-DNT and 2,6-DNT) possess nearly identical hydrophobicities. While gas chromatography is often used for volatile organics, it is unsuitable here due to the thermal degradation of non-volatile nitramines like Tetryl[1]. Therefore, reversed-phase HPLC coupled with ultraviolet (UV) detection at 254 nm remains the analytical gold standard, as these compounds exhibit strong π→π∗ transitions in this UV region[2].

Stationary Phase Selection: The Need for Orthogonality

A single stationary phase is rarely sufficient to resolve a complex mixture of 14 or more nitroaromatic targets without extensive run times. The EPA method explicitly documents the co-elution of specific compounds of interest on standard columns[1].

  • Primary Column (C18): Drives primary separation via dispersive (hydrophobic) interactions. However, C18 often results in the co-elution of critical pairs like 2,4-DNT and 2,6-DNT depending on the matrix[1].

  • Confirmatory Column (CN or Phenyl): Acts as an orthogonal validation mechanism. A Cyano (CN) phase introduces strong dipole-dipole interactions, while a Phenyl phase leverages π−π electron interactions with the aromatic rings of the analytes[3]. This orthogonal selectivity alters the elution order, cleanly resolving peaks that co-elute on the primary C18 column.

Mobile Phase Thermodynamics

While acetonitrile is a common organic modifier in reversed-phase HPLC, methanol is preferred for the primary C18 separation of nitroaromatics. Methanol is a protic solvent that participates in hydrogen bonding, offering superior chromatographic selectivity ( α ) for dinitrotoluene isomers compared to aprotic acetonitrile. The recommended isocratic mobile phase for the C18 column is 50:50 Methanol:Water[4].

Sample Matrix Pre-Concentration

Direct injection lacks the sensitivity required for trace environmental analysis (ng/L or ppb levels). A low-level salting-out extraction is utilized to pre-concentrate the sample without applying heat[5]. By saturating the aqueous matrix with NaCl, the hydration spheres of the water molecules are occupied, forcing the polar nitroaromatics into a small volume of acetonitrile. This bypasses evaporative concentration, which is known to cause severe recovery losses for thermally labile targets[5]. Alternatively, Solid-Phase Extraction (SPE) using polymeric sorbents can be employed for cleaner aqueous matrices[4][3].

Workflow Visualization

HPLC_Workflow N1 Aqueous Sample Matrix (Trace Nitroaromatics) N2 Salting-Out Extraction (NaCl + Acetonitrile) N1->N2 Pre-concentration N3 Primary Separation (C18 Reversed-Phase) N2->N3 20 µL Injection N4 Orthogonal Confirmation (CN or Phenyl Phase) N3->N4 Resolve Co-elution N5 UV/DAD Detection (254 nm) N3->N5 Primary Elution N4->N5 Confirmatory Elution N6 Data Integration & Quantitative Analysis N5->N6 Signal Processing

Strategic workflow for extraction, separation, and confirmation of nitroaromatics.

Self-Validating Experimental Protocol

Phase 1: Sample Pre-Concentration (Salting-Out Extraction)

Note: This method is preferred for low-concentration aqueous samples to prevent evaporative degradation[5].

  • Salting: Measure 1.0 L of the aqueous sample and transfer it to a 2 L separatory funnel. Add 251 g of Sodium Chloride (NaCl) and agitate until completely dissolved[5].

    • Scientific Rationale: The extreme ionic strength drastically reduces the solubility of polar nitroaromatics in water, driving them into the organic phase.

  • Extraction: Add 100 mL of HPLC-grade Acetonitrile. Shake vigorously for 5 minutes.

  • Phase Separation: Allow 15 minutes for the phases to separate. The acetonitrile will form a distinct layer above the dense brine.

  • Collection: Carefully collect the upper acetonitrile layer using a Pasteur pipet.

    • Self-Validation Check: Ensure absolute minimal water is transferred. Excess brine contains high concentrations of NaCl that will produce a massive interference peak at the beginning of the chromatogram, potentially masking early-eluting compounds like HMX[5].

  • Dilution: Dilute the final extract 1:1 with organic-free reagent water prior to injection.

    • Scientific Rationale: Injecting 100% acetonitrile (a strong solvent) into a 50:50 Methanol:Water mobile phase causes severe peak distortion and band broadening for early-eluting peaks. Dilution matches the sample solvent strength to the mobile phase.

Phase 2: Chromatographic Execution
  • System Setup: Equip the HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV/DAD detector set to 254 nm[1][2].

  • Mobile Phase (Primary): Prepare an isocratic mixture of 50:50 (v/v) Methanol:Water[4]. Filter through a 0.45 µm PTFE membrane and degas thoroughly.

  • Flow Rate: Set the flow rate to 1.3 mL/min. This optimizes the van Deemter curve for 5 µm particles while reducing solvent consumption and maintaining reasonable run times[1].

  • Injection: Inject 20 µL of the pre-concentrated sample[1].

  • Confirmatory Run: Switch the flow path to the secondary CN column. Change the mobile phase to 50:50 Methanol:Water or 65:12:23 Water:Methanol:Acetonitrile depending on the specific column chemistry[4].

Phase 3: System Suitability & Validation Criteria

To ensure the protocol is a self-validating system, verify the following metrics before analyzing unknown samples:

  • Capacity Factor ( k′ ): The first eluting peak (HMX) must have a k′>2.0 to ensure it is fully resolved from the unretained solvent front ( t0​ ).

  • Resolution ( Rs​ ): Must be ≥1.5 (baseline resolution) between critical pairs such as 2,4-DNT and 2,6-DNT on at least one of the two columns.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for all peaks to ensure active silanol sites on the stationary phase are not causing secondary interactions.

Quantitative Performance Data

The following table summarizes typical chromatographic behaviors and detection limits for high-priority nitroaromatics using the dual-column orthogonal approach.

AnalyteAbbreviationPrimary RT (C18, min)Confirmatory RT (CN, min)Limit of Detection (µg/L)
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX2.514.20.2
Hexahydro-1,3,5-trinitro-1,3,5-triazineRDX3.715.10.2
1,3,5-Trinitrobenzene1,3,5-TNB5.18.30.2
2,4,6-Trinitrotoluene2,4,6-TNT8.47.60.2
2,4-Dinitrotoluene2,4-DNT10.16.50.2
2,6-Dinitrotoluene2,6-DNT9.87.10.2

*Note: Exact retention times (RT) will vary based on specific column dimensions, system dwell volume, and exact mobile phase preparation. Co-eluting pairs on C18 (like the DNTs) are effectively resolved on the CN column.

References

  • Title : Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source : epa.gov URL : 5

  • Title : HPLC Analysis of Explosives Using EPA Method 8330 Source : ingenieria-analitica.com URL : 1

  • Title : EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source : epa.gov URL : 4

  • Title : Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples Source : nih.gov URL : 2

  • Title : Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) Source : waters.com URL : 3

Sources

Method

The Strategic Application of 2-Amino-4-nitrophenol in the Synthesis of Bioactive Molecules: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient synthesis of novel bioactive compounds. 2-Amino-4-nitrophenol stands out as a readily accessible and highly functionalized starting material, serving as a linchpin in the construction of a diverse array of heterocyclic systems and other complex organic molecules.[1][2][3] Its unique arrangement of an amino group, a nitro moiety, and a hydroxyl group on a benzene ring offers a rich chemical toolbox for synthetic chemists to explore. The strategic manipulation of these functional groups allows for the regioselective synthesis of compounds with a wide spectrum of biological activities, including applications as pharmaceutical intermediates and in the synthesis of dyes.[1][3][4]

This technical guide delves into the practical applications of 2-amino-4-nitrophenol in the synthesis of bioactive molecules. We will explore established protocols for its preparation and its subsequent transformation into valuable heterocyclic structures. Furthermore, we will propose a logical and scientifically sound synthetic pathway for a specific derivative, (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, a molecule of interest for its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties of the Core Reagent: 2-Amino-4-nitrophenol

A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful synthesis. The key properties of 2-amino-4-nitrophenol are summarized in the table below.

PropertyValueReference
CAS Number 99-57-0[1][2]
Molecular Formula C6H6N2O3[2]
Molecular Weight 154.12 g/mol [2]
Appearance Dark yellow to brown crystalline powder[1][4]
Melting Point 140-143 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents[4]

Core Synthetic Protocol: Preparation of 2-Amino-4-nitrophenol

The most common and economically viable method for the synthesis of 2-amino-4-nitrophenol is the selective reduction of 2,4-dinitrophenol.[5][6] The Zinin reduction, which utilizes sulfide ions in an aqueous medium, is a well-established and reliable method for achieving this transformation.[5] The selectivity of the reduction of the nitro group at the 2-position over the 4-position is influenced by factors such as pH and temperature.[5][7]

Experimental Protocol 1: Selective Reduction of 2,4-Dinitrophenol

This protocol is based on the principles of the Zinin reduction.

Materials:

  • 2,4-Dinitrophenol

  • Ammonium chloride (NH4Cl)

  • Concentrated aqueous ammonia (28%)

  • Sodium sulfide (fused, 60%)

  • Activated carbon

  • Glacial acetic acid

  • Deionized water

Equipment:

  • 5 L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.[6]

  • Addition of Reagents: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C using a steam bath.[6]

  • Reduction: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. Maintain the temperature between 80-85°C during the addition, using intermittent cooling if necessary.[6]

  • Reaction Completion and Filtration: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.[6]

  • Decolorization and Crystallization: Transfer the hot filtrate to a large flask. Add 10 g of activated carbon and heat the solution. Filter the hot solution to remove the activated carbon.[5]

  • Acidification and Isolation: Acidify the hot filtrate with glacial acetic acid. Cool the solution to 20°C to allow the 2-amino-4-nitrophenol to crystallize. Collect the brown crystals by filtration and dry them in an oven at 65°C or in a vacuum desiccator. The expected yield is approximately 160-167 g.[6]

Synthesis_of_2_Amino_4_nitrophenol DNP 2,4-Dinitrophenol Reagents NH4Cl, aq. NH3, Na2S, H2O Reaction Selective Reduction (Zinin Reaction) 70-85°C DNP->Reaction Reagents->Reaction Filtration Hot Filtration Reaction->Filtration Decolorization Activated Carbon Treatment Filtration->Decolorization Crystallization Acidification & Crystallization Decolorization->Crystallization Product 2-Amino-4-nitrophenol Crystallization->Product

Caption: Workflow for the synthesis of 2-amino-4-nitrophenol.

Application in Bioactive Heterocycle Synthesis: Benzoxazines

A significant application of 2-amino-4-nitrophenol is in the synthesis of benzoxazine derivatives.[8][9] These heterocyclic compounds are of interest due to their diverse biological activities. The synthesis typically involves the reaction of 2-amino-4-nitrophenol with a suitable dielectrophile, such as a dibromoalkane, leading to the formation of the benzoxazine ring system.[8]

Experimental Protocol 2: Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

This protocol illustrates the synthesis of a benzoxazine derivative from 2-amino-4-nitrophenol.

Materials:

  • 2-Amino-4-nitrophenol

  • 1,2-Dibromoethane

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-nitrophenol (10 mmol) in 50 mL of DMF in a round-bottom flask, add potassium carbonate (25 mmol).

  • Addition of Reagent: Add 1,2-dibromoethane (12 mmol) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Benzoxazine_Synthesis Start 2-Amino-4-nitrophenol Reagents 1,2-Dibromoethane, K2CO3, DMF Reaction Cyclization Reflux Start->Reaction Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Nitro-3,4-dihydro- 2H-1,4-benzoxazine Purification->Product

Caption: Synthesis of a bioactive benzoxazine derivative.

Proposed Synthetic Pathway for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

While not widely documented, the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone can be logically proposed based on standard organic transformations, starting from the versatile precursor, 2-amino-4-nitrophenol. The proposed pathway involves the protection of the more nucleophilic amino group, followed by acylation of the phenolic hydroxyl group, and subsequent deprotection.

Proposed Multi-step Synthesis:

  • Protection of the Amino Group: The amino group of 2-amino-4-nitrophenol is first protected to prevent it from reacting in the subsequent acylation step. A suitable protecting group would be tert-butoxycarbonyl (Boc), which can be introduced using di-tert-butyl dicarbonate (Boc)2O.

  • Acylation of the Phenolic Hydroxyl Group: The protected intermediate is then reacted with morpholine-4-carbonyl chloride in the presence of a base, such as triethylamine, to form the desired methanone linkage.

  • Deprotection of the Amino Group: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to yield the target molecule.

Proposed_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Start 2-Amino-4-nitrophenol Boc +(Boc)2O, Base Start->Boc Protected Boc-protected intermediate Boc->Protected AcylatingAgent + Morpholine-4-carbonyl chloride, Base Protected->AcylatingAgent Acylated Acylated intermediate AcylatingAgent->Acylated DeprotectionAgent + TFA or HCl Acylated->DeprotectionAgent FinalProduct (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone DeprotectionAgent->FinalProduct

Caption: Proposed synthesis of the target molecule.

Bioactivity and Therapeutic Potential

Derivatives of 2-amino-4-nitrophenol have shown promise in various therapeutic areas. For instance, some derivatives have been investigated for their fungicidal properties.[10] The incorporation of the morpholine moiety, as in the proposed target molecule, is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and metabolic stability. The resulting aminonitrophenyl morpholinyl methanone could serve as a valuable intermediate for the synthesis of kinase inhibitors or other targeted therapies, where the aniline-like nitrogen can be further functionalized.

Conclusion

2-Amino-4-nitrophenol is a cornerstone intermediate in the synthesis of a wide range of bioactive molecules. Its rich functionality allows for the construction of complex heterocyclic systems and other derivatives with significant therapeutic potential. The detailed protocols and the proposed synthetic pathway provided in this guide offer researchers and drug development professionals a solid foundation for exploring the vast chemical space accessible from this versatile starting material. By leveraging the principles outlined herein, the scientific community can continue to unlock new avenues for the discovery of novel and effective therapeutic agents.

References

  • Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity. ProQuest. Available at: [Link]

  • (PDF) Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Available at: [Link]

  • 2-amino-4-nitrophenol. Organic Syntheses Procedure. Available at: [Link]

  • METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL. Google Patents.
  • The Chemical Profile of 2-Amino-4-nitrophenol (CAS 99-57-0): Synthesis and Safety Considerations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]

  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-4-nitrophenol. Google Patents.
  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of a novel class of low temperature cure Benzoxazines. ResearchGate. Available at: [Link]

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]

  • (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. ResearchGate. Available at: [Link]

  • 2-Amino-4-nitrophenol monohydrate. PMC. Available at: [Link]

  • 2-AMINO-4-NITROPHENOL. Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. NCBI. Available at: [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing bottlenecks in the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. This specific molecule is a critical intermediate in the development of Aurora kinase inhibitors, Factor IXa inhibitors, and RORγT antagonists.

Below, we dissect the mechanistic pitfalls of standard amide couplings for this substrate and provide a self-validating, high-yield protocol.

Part 1: Mechanistic Insights & Pathway Visualization

The primary challenge in synthesizing (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone lies in the bifunctional nature of the starting material: 2-amino-4-nitrobenzoic acid .

While the para-nitro group severely deactivates the ortho-aniline amine, the proximity of this amine to the activated carboxylic acid still permits undesired intramolecular self-condensation or polymerization if the activation state is prolonged. Standard carbodiimide reagents (like EDCI) often result in sluggish activation and difficult-to-remove urea byproducts [1, 2]. Transitioning to a phosphonic anhydride-based activation strategy ensures rapid trapping by morpholine while bypassing chromatographic purification.

G cluster_0 Activation Strategies A 2-Amino-4-nitrobenzoic Acid + Morpholine B EDCI / HOBt (Slow Activation) A->B Standard C T3P / DIPEA (Rapid Mixed Anhydride) A->C Optimized D Undesired: Self-Condensation (Dimers/Side Products) B->D Ortho-amine attack E Desired: Target Methanone (High Yield) B->E Low Yield C->E Morpholine traps intermediate

Reaction pathways for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 40% when using EDCI/HOBt?

A: The yield drop is caused by two compounding factors. First, the electron-withdrawing para-nitro group reduces the nucleophilicity of the carboxylic acid, slowing down its initial attack on the carbodiimide. This slow activation allows the O-acylisourea intermediate to degrade or undergo intramolecular attack by the ortho-amine. Second, EDCI generates a urea byproduct that frequently co-elutes with the highly polar morpholine amide product during silica gel chromatography, leading to significant material loss during purification [4].

Q2: Which coupling reagent is optimal for this specific transformation?

A: We strongly recommend Propylphosphonic Anhydride (T3P) . T3P converts the carboxylic acid into a bulky mixed phosphonic anhydride. This intermediate is highly electrophilic toward amines but sterically hinders the adjacent ortho-amine from attacking intramolecularly. The highly nucleophilic, unhindered secondary aliphatic amine (morpholine) rapidly intercepts this intermediate. Furthermore, T3P generates completely water-soluble byproducts, eliminating the need for column chromatography [3].

Q3: Does the order of reagent addition matter?

A: Yes, causality is critical here. You must add morpholine and the base (DIPEA) to the carboxylic acid before adding T3P. If you pre-activate the acid with T3P in the absence of morpholine, the mixed anhydride will eventually be forced to react with the only available nucleophile—the deactivated ortho-amine—leading to self-condensation. By ensuring morpholine is present during activation, the mixed anhydride is trapped instantaneously.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the performance of various coupling systems based on internal validation and literature precedents for 2-amino-4-nitrobenzoic acid couplings [2, 3, 4].

Coupling ReagentBaseSolventTimeIsolated YieldPrimary ByproductPurification Method
EDCI / HOBt DIPEADMF16 h35–45%Urea derivativesColumn Chromatography
HATU DIPEADMF4 h65–70%TetramethylureaColumn Chromatography
T3P (50% in EtOAc) DIPEAEtOAc2 h>85% Propylphosphonic acidAqueous Extraction

Part 4: Optimized Experimental Protocol (T3P-Mediated)

This protocol is a self-validating system: the success of the reaction is visually confirmed by the complete dissolution of starting materials, and the purity is guaranteed by the specific pH-adjusted aqueous washes.

Workflow Step1 1. Dissolve Acid & Morpholine in EtOAc (0.2 M) Step2 2. Add DIPEA (2.5 eq) at 0 °C Step1->Step2 Step3 3. Dropwise addition of T3P (1.5 eq, 50% in EtOAc) Step2->Step3 Step4 4. Stir at Room Temp for 2-4 hours Step3->Step4 Step5 5. Aqueous Wash (Water, NaHCO3, Brine) Step4->Step5 Step6 6. Organic Layer Evaporation (Pure Target Product) Step5->Step6

Optimized T3P-mediated experimental workflow with aqueous workup.

Step-by-Step Methodology
  • Preparation: In a dry, round-bottom flask under a nitrogen atmosphere, suspend 2-amino-4-nitrobenzoic acid (1.0 equiv, e.g., 10.0 mmol) and morpholine (1.2 equiv, 12.0 mmol) in anhydrous ethyl acetate (EtOAc) to achieve a 0.2 M concentration.

  • Base Addition: Cool the heterogeneous mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol) dropwise.

    • Causality: DIPEA deprotonates the carboxylic acid, increasing its nucleophilicity for the initial attack on T3P, while also acting as an acid scavenger for the reaction byproducts.

  • Activation: Slowly add T3P (50% wt solution in EtOAc) (1.5 equiv, 15.0 mmol) dropwise over 10–15 minutes.

    • Causality: Maintaining 0 °C during this exothermic activation prevents the degradation of the mixed anhydride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The mixture will become a homogeneous yellow/orange solution as the starting material is consumed. Monitor via LC-MS.

  • Workup (Self-Validating Purification): Once starting material is consumed, quench the reaction with an equal volume of deionized water. Transfer to a separatory funnel and isolate the organic layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This basic wash strictly removes the water-soluble propylphosphonic acid byproduct and any unreacted starting carboxylic acid.

    • Wash with brine (1 × 50 mL) to remove residual moisture.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, is obtained as a high-purity yellow solid without the need for column chromatography.

References

  • WO2011025565A1 - Morpholinone compounds as factor IXa inhibitors Google P
  • Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment Journal of Medicinal Chemistry - ACS Public
  • Propylphosphonic anhydride (T3P®)
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
Optimization

purification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone by recrystallization

Welcome to the Technical Support Center for the purification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone . This hub is designed for researchers, synthesis chemists, and drug development professionals who require...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone . This hub is designed for researchers, synthesis chemists, and drug development professionals who require high-purity isolation of this specific bifunctional intermediate.

Due to the molecule's unique structural features—a highly polar "push-pull" nitroaniline core coupled with a hydrogen-bonding morpholine amide—purification can be challenging. This guide provides a field-proven, self-validating recrystallization protocol, mechanistic troubleshooting, and FAQs to ensure reproducible recovery of high-purity crystals.

Part 1: The Self-Validating Recrystallization Protocol

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone exhibits a complex polarity profile. The strong dipole interactions from the para-nitro and ortho-amino groups, combined with the morpholine ring, render it insoluble in non-polar solvents (like hexane) but highly soluble in polar aprotic solvents. For optimal crystallization, a mixed solvent/anti-solvent system is required to precisely tune the dielectric constant of the medium.

Solvent Selection Matrix

Selecting the correct solvent system is the most critical thermodynamic parameter in recrystallization. The table below summarizes the quantitative data and expected behaviors for this specific compound.

Solvent SystemDielectric Constant ( ε )Boiling Point (°C)Role / Expected Mechanistic Behavior
Ethanol / Water 24.5 / 80.178 / 100Primary Choice. Ethanol dissolves the polar amide/nitro groups at reflux; water forces precipitation by disrupting solute-solvent hydrogen bonds.
DMF / Water 36.7 / 80.1153 / 100Alternative. Excellent for highly recalcitrant crude [4]. High solubility in DMF; however, requires extensive cold-water washing to remove the high-boiling DMF from the crystal lattice.
Ethyl Acetate / Hexane 6.0 / 1.977 / 69Trituration Choice. Good for removing non-polar organic impurities. The compound has only moderate solubility in hot EtOAc.
Step-by-Step Methodology: Ethanol/Water System

This protocol utilizes a self-validating "cloud point" technique to ensure the solution enters the metastable zone for controlled nucleation, rather than crashing out as an amorphous solid.

Step 1: Initial Dissolution (Thermodynamic Phase)

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add a minimum volume of hot Ethanol (approx. 70°C) until the solid dissolves.

  • Causality: Using the absolute minimum volume of the primary solvent ensures maximum supersaturation upon cooling, which is mathematically required to drive high-yield recovery [1].

Step 2: Hot Filtration (Clarification Phase)

  • If insoluble particulates (e.g., inorganic salts or polymerized byproducts) are visible, filter the solution rapidly through a pre-warmed Büchner funnel.

  • Causality: Pre-warming the glassware prevents premature, rapid crystallization in the funnel stem, which leads to product loss and clogged filters [2].

Step 3: Anti-Solvent Addition (Nucleation Trigger)

  • Return the clarified solution to mild heating.

  • Add hot deionized water dropwise while stirring vigorously until a persistent, milky cloudiness (the "cloud point") is observed.

  • Immediately add 1-3 drops of hot ethanol until the solution just becomes clear again.

  • Causality: The cloud point visually validates that the solution has reached the exact boundary of the metastable zone. Clearing it slightly ensures that crystallization will initiate via slow, ordered nucleation rather than rapid, chaotic precipitation.

Step 4: Controlled Cooling (Kinetic Phase)

  • Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 20°C) over 1-2 hours.

  • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for an additional 30 minutes.

  • Causality: Slow cooling allows the thermodynamic growth of large, pure crystal lattices that naturally exclude impurities. Rapid cooling traps impurities within the crystal matrix[3].

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration.

  • Wash the filter cake with a pre-chilled mixture of Ethanol/Water (1:3 ratio).

  • Causality: The cold wash removes the mother liquor (which contains the soluble impurities) without providing enough thermal energy to redissolve the purified product.

RecrystallizationWorkflow Start Crude (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone Dissolve Dissolve in Hot Ethanol (Near Boiling) Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter If turbid AntiSolvent Add Water (Anti-solvent) Dropwise to Cloud Point Dissolve->AntiSolvent If clear HotFilter->AntiSolvent Cooling Controlled Cooling (RT then Ice Bath) AntiSolvent->Cooling Filter Vacuum Filtration & Cold Wash Cooling->Filter Dry Vacuum Drying Pure Crystals Filter->Dry

Workflow for the mixed-solvent recrystallization of the morpholine amide intermediate.

Part 2: Troubleshooting Guide

Even with a robust protocol, the unique electronic properties of nitroanilines can cause deviations. Use this Q&A guide to diagnose and resolve real-time experimental issues.

Q: My compound is "oiling out" as a sticky syrup instead of forming distinct crystals. How do I fix this? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the compound's melting point in the specific solvent mixture is lower than the temperature at which it saturates the solution [3]. Because of the strong dipole moments in the nitro and morpholine groups, the molecules aggregate into a liquid phase before they can arrange into a solid lattice.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add slightly more of the primary solvent (Ethanol) to decrease the saturation temperature. Allow the solution to cool to a lower temperature before adding the water. Alternatively, introduce a pure seed crystal to bypass the high nucleation energy barrier.

Q: The solution turned dark brown/red during heating. Is my product degraded? A: The 2-amino group on the nitroaromatic ring is susceptible to thermal oxidation, especially in the presence of atmospheric oxygen and trace metal impurities, leading to colored azo or quinoid byproducts. While the para-nitro group slightly deactivates the ring, prolonged heating will still cause darkening.

  • Resolution: Minimize heating time. For highly sensitive batches, purge your solvents with Nitrogen or Argon prior to use, and perform the recrystallization under an inert atmosphere [1].

Q: I have no precipitate after cooling the flask to 0°C. Where is my product? A: The solution is not supersaturated. You either used too much primary solvent during Step 1, or the anti-solvent ratio is insufficient to force precipitation.

  • Resolution: Evaporate 30-50% of the solvent mixture under reduced pressure using a rotary evaporator, then repeat the cooling process. You can also try scratching the inside of the glass flask with a glass stirring rod; the micro-abrasions serve as high-energy nucleation sites to trigger crystallization.

TroubleshootingTree Issue Recrystallization Issue Detected Oiling Oiling Out (LLPS) Syrup Formation Issue->Oiling NoCryst No Crystallization Clear Solution at 0°C Issue->NoCryst Color Dark Discoloration Oxidation Suspected Issue->Color ActionOil Reheat, add more ethanol, cool before adding water, or add seed crystals Oiling->ActionOil ActionNoCryst Scratch flask interior, reduce solvent volume by 50%, or cool further NoCryst->ActionNoCryst ActionColor Degas solvents with N2/Ar, minimize heating time, filter through Celite Color->ActionColor

Decision tree for diagnosing and resolving common recrystallization failures.

Part 3: Frequently Asked Questions (FAQs)

Why use a mixed solvent system instead of a single solvent? (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone possesses a highly polarized structure. The morpholine amide and nitro groups form strong dipole interactions, making it completely insoluble in non-polar solvents (like heptane), while the aromatic core makes it insoluble in pure water. A single solvent rarely provides the steep solubility curve (highly soluble hot, insoluble cold) required for high-yield purification. A mixed system allows you to artificially engineer the perfect dielectric environment [2].

Can I use DMF instead of Ethanol for the primary solvent? Yes. Nitroanilines exhibit excellent solubility in DMF/Water mixtures due to strong solvent-solute complexation [4]. However, DMF has a high boiling point (153°C) and strongly coordinates to amides. It is notoriously difficult to remove from the final crystal lattice under standard vacuum drying. DMF should be reserved strictly for heavily contaminated crude materials that fail to dissolve in boiling ethanol.

How do I verify the purity of my recrystallized product? Because the starting materials (e.g., 4-nitroaniline derivatives) and the product are highly UV-active, Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane eluent is a rapid self-validation tool. For structural validation, 1 H NMR will show a distinct downfield shift for the amide carbonyl and the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. Available at:[Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Available at:[Link]

  • Pandharipande, S. L., et al. (2010). Solubilities of o- and p-Chlorobenzoic Acids and o- and p-Nitroanilines in N,N-Dimethylformamide + Water. Journal of Chemical & Engineering Data. Available at:[Link]

Troubleshooting

troubleshooting amide bond formation with sterically hindered amines

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenge of coupling sterically hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenge of coupling sterically hindered amines (e.g., tert-butylamine, diisopropylamine, anilines with ortho-substituents, or α,α -dialkyl amino acids).

Below, you will find a causality-driven diagnostic framework, mechanistic FAQs, self-validating protocols, and quantitative data to help you overcome stalled reactions and epimerization.

Diagnostic Workflow for Hindered Amide Couplings

Before altering your reaction conditions, use the decision tree below to identify the optimal intervention path based on your specific failure mode.

Troubleshooting Start Sterically Hindered Amine Coupling CheckYield Is the yield low or reaction too slow? Start->CheckYield CheckEpimer Is epimerization (racemization) observed? CheckYield->CheckEpimer No Sol1 Switch to HATU or COMU + Oxyma/HOAt CheckYield->Sol1 Yes Sol2 Use Acid Fluoride (e.g., TFFH, Deoxo-Fluor) CheckEpimer->Sol2 Severe bulk Sol3 Change base to TMP (2,4,6-collidine) CheckEpimer->Sol3 Yes Sol1->CheckEpimer Sol4 Use Microwave Heating or NMP solvent Sol1->Sol4 Still slow

Decision tree for troubleshooting hindered amide couplings.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why do standard carbodiimides (EDC/DCC) fail when coupling sterically hindered amines? A1: The failure is driven by competing kinetics. When an amine is sterically hindered, its nucleophilic attack on the activated O -acylisourea intermediate is severely retarded. Because the desired amidation is slow, the O -acylisourea has time to undergo an irreversible intramolecular rearrangement into an unreactive N -acylurea (1)[1]. To fix this, you must use reagents that form highly reactive, stable intermediates that resist rearrangement.

Q2: I am observing significant epimerization of my chiral carboxylic acid. What causes this, and how do I stop it? A2: Epimerization (racemization) is a direct consequence of a slow coupling rate. If the hindered amine cannot attack the activated acid quickly, the intermediate cyclizes into an oxazolone (2)[2]. The α -proton of the oxazolone is highly acidic; standard bases like DIPEA or TEA easily deprotonate it, scrambling the stereocenter. Solution: Switch your base to TMP (2,4,6-collidine) . TMP is basic enough to facilitate the coupling but sterically hindered enough that it cannot easily abstract the oxazolone α -proton. Additionally, use additives like HOAt or Oxyma Pure to rapidly trap the activated acid before oxazolone formation can occur.

Mechanism ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea) Oxazolone Oxazolone Intermediate (Prone to Racemization) ActivatedAcid->Oxazolone Slow amine attack HOAt HOAt / Oxyma (Fast trapping) ActivatedAcid->HOAt Additive HinderedAmine Hindered Amine (Slow Nucleophile) DesiredAmide Desired Amide (Retention of Chirality) HinderedAmine->DesiredAmide Nucleophilic Attack EpimerizedProduct Epimerized Amide (Undesired) Oxazolone->EpimerizedProduct Base abstraction ActiveEster Highly Reactive Ester (Resists Oxazolone) HOAt->ActiveEster ActiveEster->HinderedAmine Fast coupling

Mechanistic pathways showing epimerization vs. successful amide coupling.

Q3: Why are HATU and COMU superior to HBTU for these difficult substrates? A3: It comes down to "neighboring group participation." HATU and COMU contain an azabenzotriazole (HOAt) or Oxyma leaving group. The nitrogen atom at the 7-position of the HOAt ring acts as a hydrogen-bond acceptor, pre-organizing the incoming hindered amine and guiding it directly to the electrophilic carbonyl carbon. This dramatically lowers the activation energy of the transition state (1)[1].

Q4: When should I abandon uronium reagents and use Acid Fluorides? A4: When coupling exceptionally hindered substrates (e.g., α -aminoisobutyric acid to another hindered amino acid), even HATU may fail. Acid fluorides are uniquely suited for this because the fluorine atom is highly electronegative (polarizing the C=O bond for attack) but extremely small (van der Waals radius of 1.47 Å). This lack of steric bulk around the carbonyl carbon allows the hindered amine to approach unimpeded (3)[3]. Furthermore, unlike acid chlorides, acid fluorides are remarkably stable to moisture and resist spontaneous hydrolysis (4)[4].

Quantitative Comparison of Coupling Strategies

Summarized below is the quantitative performance profile of standard coupling systems when applied to sterically hindered amines.

Reagent SystemRelative ReactivityEpimerization RiskRecommended BaseKey Byproducts / Operational Notes
EDC / HOBt LowModerateDIPEAGenerates water-soluble urea; highly prone to unreactive N -acylurea formation.
HATU / HOAt HighLowTMP (Collidine)Generates tetramethylurea; HOAt is an explosive hazard.
COMU / Oxyma Very HighVery LowTMP (Collidine)Generates water-soluble morpholine urea; non-explosive, safer alternative to HATU.
TFFH (Acid Fluoride) ExceptionalVery LowDIPEAGenerates HF equivalents; requires careful basic workup, but unmatched for extreme steric bulk.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol 1: High-Efficiency Coupling using COMU/Oxyma Pure

Use this as your first-line upgrade when standard EDC/DCC methods fail.

  • Activation Phase:

    • Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF (0.1 M).

    • Add COMU (1.0 eq) followed by TMP (2,4,6-collidine) (2.0 eq) at 0 °C.

    • Self-Validation Checkpoint: Stir for 10 minutes. Quench a 5 µL aliquot into 100 µL of Methanol and analyze via LC-MS. You must observe the mass of the methyl ester (proving the highly reactive Oxyma-ester was successfully formed) and complete consumption of the starting acid. If unreacted acid remains, verify solvent anhydrousness.

  • Amidation Phase:

    • Add the sterically hindered amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Monitor by LC-MS at 1h, 4h, and 24h. The active ester mass should decrease inversely with product formation. If the reaction stalls at 50% conversion after 4 hours, transfer the vial to a microwave synthesizer and heat at 60 °C for 30 minutes.

  • Workup & Chiral Validation:

    • Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine.

    • Self-Validation Checkpoint: After isolation, run chiral HPLC against a racemic standard to quantify the enantiomeric excess (ee). If ee < 95%, reduce the reaction temperature to 0 °C for the entirety of Step 2 in your next iteration.

Protocol 2: In Situ Acid Fluoride Generation using TFFH

Deploy this protocol for exceptionally hindered substrates (e.g., coupling two α,α -dialkyl amino acids).

  • Fluorination Phase:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) under N₂.

    • Add DIPEA (2.5 eq) followed by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq).

    • Self-Validation Checkpoint: Stir for 30 minutes. Monitor by IR spectroscopy. You must observe the appearance of a distinct, sharp carbonyl stretch at ~1840 cm⁻¹ (characteristic of an acid fluoride), replacing the broad acid stretch at ~1710 cm⁻¹. Alternatively, verify via ¹⁹F NMR (look for a signal around +15 to +30 ppm).

  • Coupling Phase:

    • Add the sterically hindered amine (1.5 eq) directly to the reaction mixture. Stir at room temperature for 12–24 hours.

  • Workup:

    • Wash thoroughly with sat. NaHCO₃ (to neutralize generated HF equivalents) followed by brine. Dry over MgSO₄ and concentrate.

References

  • Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Science of Synthesis / ResearchGate. Available at:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ChemComm / ResearchGate. Available at:[Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive guide for troubleshooting and resolving solubility issues encountered with (2-Amino-4-nitrophenyl)(morp...

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Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive guide for troubleshooting and resolving solubility issues encountered with (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. This technical support center, curated by our team of Senior Application Scientists, provides practical, in-depth solutions to common challenges faced during the experimental use of this compound. Our focus is to equip you with the knowledge and protocols necessary to achieve consistent and successful reaction outcomes.

Introduction: The Solubility Conundrum

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a valuable building block in medicinal chemistry and organic synthesis. Its molecular structure, which includes a polar nitro group, a hydrogen-bonding amino group, and a moderately nonpolar morpholine and phenyl framework, results in a complex and often challenging solubility profile. This inherent low solubility in many common organic solvents can lead to incomplete reactions, low yields, and difficulties in purification. This guide offers a systematic approach to diagnose and overcome these solubility-related obstacles.

Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly, or not at all. How can I confirm that poor solubility of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is the root cause?

A1: Diagnosing a Solubility-Limited Reaction

When a reaction is sluggish, it's a strong indication that one of the reagents may not be fully available in the solution phase. Here’s how to systematically determine if solubility is the culprit:

Initial Assessment:

  • Visual Observation: The simplest first step is to visually inspect the reaction flask. If you can see undissolved solid particles of the (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, even with vigorous stirring, solubility is almost certainly a limiting factor.

  • Heating Test: In a small, separate vial, try warming a suspension of the compound in the reaction solvent. If it dissolves upon heating, this suggests that temperature could be a key parameter to control.

Definitive Protocol: Benchtop Solubility Test

  • Sample Preparation: Accurately weigh a small amount of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone (e.g., 5 mg) into a small vial.

  • Solvent Addition: Add a measured volume of your intended reaction solvent (e.g., 1 mL).

  • Agitation: Stir the mixture vigorously at the intended reaction temperature. Sonication can also be used to expedite the dissolution process.

  • Analysis: If the solid does not completely dissolve, it confirms poor solubility under your current conditions. This qualitative data is often sufficient to guide your next steps.

Logical Flow for Problem Identification

Caption: A step-by-step workflow to diagnose solubility as the limiting factor in a reaction.

Q2: Which solvents are most effective for dissolving (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone?

A2: A Guide to Solvent Selection

The key to dissolving this compound is to use polar aprotic solvents that can effectively solvate both the polar and less polar regions of the molecule.

Primary Recommendations:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for this class of compounds due to its high polarity and ability to disrupt crystal lattice forces.

  • Dimethylformamide (DMF): Another excellent choice, widely used for reactions involving polar, sparingly soluble reactants.[1]

  • N-Methyl-2-pyrrolidone (NMP): A high-boiling point alternative to DMF and DMSO, which can be particularly useful for reactions requiring elevated temperatures.

Secondary & Co-Solvent Options:

  • Co-solvents: If your other reactants are not soluble in highly polar solvents, a co-solvent system can be a powerful tool.[2][3] For example, you can dissolve (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone in a minimal amount of DMSO and then add this solution to a solution of your other reagents in a less polar solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Acetone/Ethanol: While generally less effective, these may be suitable for certain applications, potentially with heating.

Table 1: Solubility Profile in Common Laboratory Solvents

SolventGeneral ClassDielectric Constant (20°C)Typical SolubilityKey Considerations
Water Protic80.1Very PoorThe hydrophobic phenyl ring limits aqueous solubility.
Ethanol Protic24.5Poor to ModerateMay require heating; solubility increases with temperature.
Dichloromethane (DCM) Aprotic9.1ModerateA good starting point for less polar reaction systems.
Tetrahydrofuran (THF) Aprotic7.6Poor to ModerateOften requires warming to achieve sufficient concentration.
Acetonitrile Aprotic37.5ModerateCan be a good compromise between polarity and ease of removal.
Dimethylformamide (DMF) Aprotic36.7GoodA reliable choice for many reactions.
Dimethyl Sulfoxide (DMSO) Aprotic46.7Very GoodExcellent solvating power, but high boiling point can make removal difficult.
Q3: I've tried heating and using polar aprotic solvents, but the compound still doesn't stay in solution. What are some advanced techniques I can employ?

A3: Advanced Strategies for Enhancing Solubility

When standard methods are insufficient, more advanced techniques can be employed to keep your compound in the solution phase.

1. High-Concentration and "Solvent-Free" Approaches:

  • Mechanistic Rationale: In some cases, especially when one of the reactants is a liquid, it can serve as the solvent for the reaction. This creates a high-concentration environment that can accelerate the reaction rate.

  • Ball Milling: For solid-state reactions, ball milling can provide the necessary energy to overcome solubility barriers by facilitating direct contact between reactant particles.[4] This is a solvent-free approach that is gaining traction for its efficiency and environmental benefits.[4]

2. Chemical Modification & Additives:

  • Solubility-Enhancing Reagents: The use of additives can significantly alter the solubility of a compound.[5] For instance, hydrotropic agents can increase the aqueous solubility of poorly soluble drugs.[6]

  • pH Adjustment: If the reaction conditions permit, adjusting the pH can ionize the amino group, which can dramatically increase solubility in polar protic solvents. This is a common strategy for compounds with acidic or basic functional groups.[3]

3. Use of Surfactants and Phase-Transfer Catalysts:

  • Micellar Solubilization: Surfactants can form micelles in solution, creating a microenvironment where nonpolar compounds can dissolve in an otherwise polar medium. This technique is particularly useful in aqueous or biphasic systems.[7]

  • Phase-Transfer Catalysis (PTC): In heterogeneous reactions involving an aqueous and an organic phase, a PTC can shuttle a reactant from one phase to another, thereby enabling the reaction to proceed.

Workflow for Advanced Solubility Enhancement

G cluster_0 Advanced Techniques start Initial solubility strategies failed A Consider High-Concentration / Solvent-Free Methods start->A B Explore Chemical Modification & Additives start->B C Utilize Surfactants or Phase-Transfer Catalysis start->C A1 A1 A->A1 Is a reactant a liquid? Use as solvent. A2 A2 A->A2 Are all reactants solids? Consider ball milling. B1 B1 B->B1 Can pH be adjusted? Modify pH to ionize the compound. B2 B2 B->B2 Are additives compatible? Screen solubility-enhancing reagents. C1 C1 C->C1 Is the system aqueous or biphasic? Introduce surfactants to form micelles. C2 C2 C->C2 Is it a two-phase reaction? Employ a phase-transfer catalyst.

Sources

Troubleshooting

minimizing by-product formation in the nitration of aromatic compounds

Welcome to the Aromatic Nitration Technical Support Center . This guide is designed for researchers, chemical engineers, and drug development professionals who need to optimize electrophilic aromatic substitution (EAS) w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aromatic Nitration Technical Support Center . This guide is designed for researchers, chemical engineers, and drug development professionals who need to optimize electrophilic aromatic substitution (EAS) workflows. Aromatic nitration is a foundational transformation, but it is notoriously prone to side reactions—namely over-nitration, poor regioselectivity, and oxidative degradation.

Below, we provide field-proven troubleshooting logic, mechanistic root-cause analyses, and self-validating protocols to help you achieve high-yield, high-purity mononitration.

Visual Workflow: Troubleshooting Logic

Troubleshooting Start Nitration Issue Detected Poly Polynitration (Over-nitration) Start->Poly Regio Poor Regioselectivity (Low Para Yield) Start->Regio Ox Oxidative Degradation (Tar/Phenols) Start->Ox PolyFix 1. Lower Temp (<50°C) 2. 1.05 eq HNO3 3. Continuous Flow Poly->PolyFix Regulate Kinetics RegioFix 1. Zeolite Support 2. Bulky Reagents 3. Micellar Media Regio->RegioFix Steric Control OxFix 1. Use NO2BF4 2. Co-acid Free HNO3 3. Exclude Oxygen Ox->OxFix Suppress SET Oxidation Success Optimized High-Yield Mononitration PolyFix->Success RegioFix->Success OxFix->Success

Figure 1: Decision tree for troubleshooting common aromatic nitration by-products.

Frequently Asked Questions & Troubleshooting Guides

Q1: My nitration reaction is yielding significant amounts of dinitro- and trinitro-aromatics. How can I restrict this to mononitration?

Root Cause Analysis: In standard EAS, the introduction of a nitro (-NO₂) group strongly deactivates the aromatic ring due to its 1[1]. However, the nitronium ion (NO₂⁺)—generated by the2[2]—is a highly aggressive electrophile. If the reaction temperature exceeds 50°C, the thermal energy overcomes the activation barrier of the deactivated ring, leading to 3[3]. Furthermore, local concentration spikes of mixed acid in batch reactors exacerbate this issue by exposing localized pockets of the substrate to massive stoichiometric excesses[4].

Corrective Action:

  • Strict Exotherm Control: Maintain the reaction temperature strictly below 50°C (ideally 0–20°C for activated substrates) to kinetically isolate the mononitrated product[3].

  • Stoichiometric Precision: Limit the nitric acid to exactly 1.0–1.05 equivalents.

  • Continuous Flow Systems: Transitioning from batch to 5[5] or utilizing central driving jets ensures rapid dispersion of the mixed acid, preventing local supersaturation and minimizing consecutive nitration[4].

Q2: I am getting a poor para/ortho ratio (too much ortho isomer). How can I improve regioselectivity?

Root Cause Analysis: The NO₂⁺ ion is a small electrophile, meaning steric hindrance plays a relatively minor role in standard mixed-acid nitrations. Consequently, the product distribution is often statistically or electronically driven, frequently resulting in 6[6].

Corrective Action:

  • Solid-Supported Nitration: Employ 7[7] (e.g., Zeolite H-Beta). The rigid, defined pore structures of the inorganic matrix impose spatial constraints on the reacting partners, heavily favoring the formation of the more linear para-isomer over the ortho-isomer.

  • Micellar Media: Conducting the reaction in an 8[8] has been shown to act as a mild, highly regioselective environment for aromatic nitration by shielding the ortho positions.

Q3: My reaction mixture turns dark/tarry, and I am detecting phenols and quinones. What causes this oxidative degradation?

Root Cause Analysis: Nitric acid is a powerful oxidant. Recent Born–Oppenheimer molecular dynamics (BOMD) simulations have demonstrated that electrophilic aromatic nitration under strongly acidic conditions often proceeds via a 9[9] rather than a purely polar mechanism. When the NO₂⁺ and the aromatic ring form a Λ-shaped [NO₂···ArH]⁺ SET complex (a misaligned spatial orientation), the reaction rapidly evolves into an oxygen transfer pathway rather than nitrogen transfer, yielding phenols[9]. These phenols are subsequently oxidized into quinones and tarry degradation products.

Corrective Action:

  • Co-Acid Free Nitration: Eliminate sulfuric acid and utilize10[10]. This co-acid free method significantly reduces the oxidative potential of the medium while maintaining effective mononitration.

  • Alternative Reagents: For highly sensitive substrates, utilize non-oxidizing nitrating salts such as 11[11] in anhydrous conditions.

Visual Workflow: Mechanistic Pathways of Nitration

Mechanism Reactants Ar-H + NO2+ SET Single-Electron Transfer [NO2···ArH]+ Complex Reactants->SET Vshape V-shaped Complex SET->Vshape Standard Orientation Lshape Λ-shaped Complex SET->Lshape Misaligned Orientation Sigma σ-Complex (Arenium Ion) Vshape->Sigma C-N Bond Formation Phenol Phenols / Quinones (Oxidation By-products) Lshape->Phenol Oxygen Transfer Product Nitroarene (Target Product) Sigma->Product Deprotonation

Figure 2: Mechanistic divergence in EAS: Polar vs. SET pathways leading to oxidation.

Quantitative Data Summaries

Table 1: Reagent Selection Matrix for Aromatic Nitration

Nitrating AgentMechanism / Active SpeciesPrimary AdvantagePrimary By-Product Risk
Mixed Acid (HNO₃/H₂SO₄) Polar & SET (NO₂⁺)High reactivity, industrial standardPolynitration, Oxidation
Aqueous HNO₃ (15.8 M) Polar (NO₂⁺ without co-acid)Eliminates co-acid wasteLower conversion for deactivated rings
Nitronium Tetrafluoroborate Pre-formed NO₂⁺ saltZero oxidative degradationMoisture sensitive, expensive
Zeolite + HNO₃ Pore-constrained NO₂⁺High para-regioselectivityCatalyst fouling (Tar blockages)

Table 2: Temperature Dependency of Benzene Nitration By-products

Temperature RangeMononitro Yield (%)Dinitro Yield (%)Oxidative By-products (%)
0 – 20 °C > 95< 1< 1
40 – 50 °C 85 – 905 – 101 – 3
> 80 °C < 50> 30> 15 (Tar formation)

Standardized Experimental Protocols

Protocol 1: Self-Validating Mononitration via Continuous Addition

Objective: Synthesize mononitrobenzene while strictly preventing dinitration through kinetic and thermal control.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with an internal thermometer, overhead stirrer, and addition funnel, add 100 mmol of the aromatic substrate dissolved in 50 mL of dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath. Wait until the internal temperature stabilizes at 0–5°C.

  • Nitrating Mixture: In a separate flask, carefully prepare the mixed acid by adding 105 mmol of concentrated HNO₃ (68%) to 110 mmol of concentrated H₂SO₄ (98%) dropwise over ice[2].

  • Addition: Transfer the mixed acid to the addition funnel. Begin dropwise addition to the substrate at a rate of 1 drop per 3 seconds.

  • Self-Validation Checkpoint (Kinetics & Exotherm): Monitor the internal thermometer. If the temperature spikes above 10°C, pause the addition immediately. The reaction is self-validating: a temperature spike indicates local supersaturation of NO₂⁺. Resuming addition only after the temperature drops ensures kinetic control over mononitration[3].

  • Quenching: Once addition is complete, stir for 30 minutes at 5°C, then pour the mixture over 200 g of crushed ice to quench the remaining electrophile.

Protocol 2: Para-Selective Nitration via Zeolite Catalysis

Objective: Maximize the para-isomer yield of a substituted aromatic compound using spatial constraints.

  • Catalyst Activation: Calcine Zeolite H-Beta (5.0 g) at 500°C for 4 hours to remove adsorbed water and clear the rigid pore structures[7].

  • Reaction Setup: Add the activated zeolite to a solution of the aromatic substrate (50 mmol) in 40 mL of an inert solvent (e.g., hexane or DCM).

  • Nitration: Add a stoichiometric amount of acetyl nitrate or 15.8 M aqueous HNO₃[10]. Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint (Heterogeneous Verification): Filter the reaction mixture through a sintered glass funnel. The filtrate should contain the product, while the solid zeolite is retained. Analyze the filtrate via GC-MS. The reaction is self-validating: If the ortho/para ratio begins to increase in subsequent recycled runs, it proves that the zeolite pores are becoming blocked by by-products, indicating the need for re-calcination[7].

Sources

Optimization

Technical Support Center: Analytical Resolution of Regioisomers

Welcome to the Advanced Characterization Support Center. Differentiating regioisomers—molecules that share the same elemental composition and molecular weight but differ in the positional attachment of functional groups—...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Characterization Support Center. Differentiating regioisomers—molecules that share the same elemental composition and molecular weight but differ in the positional attachment of functional groups—is one of the most notorious bottlenecks in analytical chemistry and drug development.

This guide is engineered for researchers and scientists. It bypasses basic theory to deliver field-proven troubleshooting strategies, causal explanations for analytical failures, and self-validating experimental protocols.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: My regioisomers (e.g., 3-fluoroamphetamine vs. 4-fluoroamphetamine) co-elute on a standard C18 LC column and yield identical MS/MS fragmentation patterns. How can I differentiate them?

Causality & Mechanism: Regioisomers possess identical molecular weights and highly similar bulk physicochemical properties (polarity, hydrophobicity), rendering standard reversed-phase (C18) chromatography and MS1 screening ineffective[]. Furthermore, Collision-Induced Dissociation (CID) often breaks the weakest bonds in the molecule while leaving the core isomer-specific bonds intact. This results in virtually identical series of fragment ions with only slight, unreliable differences in relative abundance[]. Expert Solution:

  • Chromatographic Shift: Switch from a C18 to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—that exploit the subtle electron density differences between ortho, meta, and para positional isomers[2].

  • Chemical Derivatization: If using Gas Chromatography (GC-MS), apply trimethylsilyl (TMS) or trifluoroacetyl derivatization. Derivatization amplifies the steric differences between positional isomers, enabling baseline separation on standard DB-1ms or DB-5ms columns[2].

Q2: I am analyzing complex multimeric mixtures (e.g., methylenedianiline or lipid positional isomers). Conventional ESI-MS/MS provides a single precursor ion that fails to yield isomer-specific fragments. What is the next step?

Causality & Mechanism: Electrospray Ionization (ESI) is a "soft" technique that typically generates a single protonated precursor (e.g., [M+H]+ ). Depending on the location of the functional group, gas-phase protonation can lead to low-energy, charge-directed fragmentation pathways that bypass the structural linkages you need to break to identify the isomer[3][4]. Expert Solution: Change your ionization source to Matrix-Assisted Laser Desorption/Ionization (MALDI) and couple it with Ion Mobility Spectrometry (IMS-MS). MALDI generates multiple unique precursor ions (e.g., [M−H]+ , [M∙]+ , and [M+H]+ )[3][5]. These radical and adducted precursors access entirely different, higher-energy fragmentation pathways, yielding unique product ions. IMS-MS then separates these gas-phase isomers based on their spatial configuration and Collision Cross Section (CCS) before mass analysis[6].

Q3: We are dealing with novel psychoactive substances (NPS) that differ only by the position of a halogen atom. We only have 1 µg of sample, meaning NMR is not viable. How do we achieve unequivocal identification?

Causality & Mechanism: Halogen positional isomers (e.g., 3-chloro vs. 4-chloro analogs) have identical nominal and exact masses. Because the halogen does not significantly alter the fragmentation pathways, MS/MS spectra are often indistinguishable[7][8]. While Nuclear Magnetic Resonance (NMR) is the gold standard for mapping proton-carbon connectivity, it suffers from low sensitivity and typically requires milligram-level quantities[9]. Expert Solution: Utilize Solid Deposition GC-FTIR. This technique separates the analytes via GC, deposits them onto a solid window, and captures their infrared spectra. It can differentiate regioisomers from as little as 1 µg of powder by probing the unique vibrational modes of the substituted aromatic rings, bypassing the mass-blindness of MS and the sample-size limitations of NMR[8].

Part 2: Validated Experimental Protocols

Protocol A: Self-Validating Ion Mobility-Mass Spectrometry (IM-MS) Workflow

This protocol separates regioisomers based on their 3D conformation (Collision Cross Section, CCS) prior to fragmentation.

Step-by-Step Methodology:

  • System Suitability & Calibration (The Self-Validating Step): Before introducing the sample, infuse a known calibrant mixture (e.g., Agilent Tune Mix or polyalanine). Verify that the measured drift times match the theoretical library values within a ±0.5% tolerance. This ensures the drift tube gas pressure and electric fields are stable.

  • Sample Infusion: Introduce the regioisomer mixture via direct infusion ESI or post-LC elution at a flow rate of 2-5 µL/min.

  • Ion Mobility Separation: Apply a uniform electric field across the drift tube (filled with inert N2​ or He gas). Isomers will separate based on their shape; more compact regioisomers will traverse the cell faster than extended ones[6].

  • Data Acquisition: Record the Arrival Time Distribution (ATD).

  • CID Fragmentation: Route the mobility-separated peaks into the collision cell for MS/MS acquisition.

  • Data Processing: Calculate the experimental CCS values ( Ω ) using the Mason-Schamp equation and compare them against computational models or synthetic standards to assign the specific regioisomer.

IMMS_Workflow Sample 1. Sample Prep & Ionization IM 3. Ion Mobility Separation Sample->IM Calib 2. CCS Calibrant Infusion Calib->IM Validation Checkpoint MS2 4. CID MS/MS Fragmentation IM->MS2 Data 5. ATD & CCS Calculation MS2->Data

Self-validating Ion Mobility-Mass Spectrometry (IM-MS) experimental workflow.

Protocol B: 2D NMR (HMBC & NOESY) Workflow for Regioisomer Elucidation

When MS techniques fail, 2D NMR provides absolute structural assignment by mapping through-bond and through-space interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the highly purified sample in 600 µL of a deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ).

  • 1D Proton Verification (The Self-Validating Step): Acquire a standard 1H NMR spectrum. Validate the sample integrity by checking solvent suppression, baseline flatness, and ensuring the integration of proton signals matches the theoretical stoichiometric ratio of the target molecule. Do not proceed to 2D if impurities >5% are present.

  • HMBC Acquisition (Through-Bond): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe 1H−13C couplings over 2-3 bonds. This will definitively link the functional group's protons to the specific quaternary carbons on the core ring/chain.

  • NOESY Acquisition (Through-Space): Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Look for cross-peaks indicating protons that are close in space (< 5 Å). The presence or absence of a NOE cross-peak between the functional group and the adjacent ring protons will confirm the exact regioisomeric position (e.g., ortho vs. meta).

G Start Regioisomer Mixture Identical Mass & Formula LCMS LC-MS/MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Coelution Co-elution / Identical MS2? LCMS->Coelution HMBC 2D NMR (HMBC/NOESY) NMR->HMBC Overlapping 1D Signals PFP PFP Column / Derivatization Coelution->PFP Chromatographic Failure IMMS Ion Mobility (IM-MS) Coelution->IMMS Isobaric Fragments Resolved Unambiguous Characterization PFP->Resolved IMMS->Resolved HMBC->Resolved

Strategic analytical workflow for resolving regioisomeric mixtures.

Part 3: Quantitative Data & Analytical Method Comparison

To select the appropriate technique for your specific regioisomer challenge, consult the performance metrics below:

Analytical TechniqueResolving Power / SpecificityLimit of Detection (LOD)Sample RequirementPrimary Output for Differentiation
Reversed-Phase LC-MS/MS (C18) Low (for regioisomers)Picogram (pg)< 1 µgRetention Time, m/z
LC-MS/MS (PFP Column) HighPicogram (pg)< 1 µgAlternative Retention Time
Ion Mobility-MS (IM-MS) Very HighPicogram (pg)< 1 µgCollision Cross Section (CCS)
1H / 2D NMR Spectroscopy Absolute (Gold Standard)Microgram to Milligram1 - 5 mgProton-Carbon Connectivity
Solid Deposition GC-FTIR HighNanogram (ng)~ 1 µgVibrational Spectra

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone: A Comparative Analytical Guide

Executive Summary The accurate structural elucidation of complex pharmacophores is a foundational pillar of modern drug development. Nitro-substituted heterocyclic compounds constitute a significant category of molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of complex pharmacophores is a foundational pillar of modern drug development. Nitro-substituted heterocyclic compounds constitute a significant category of molecules in contemporary synthetic chemistry because of their unique electronic properties, structural flexibility, and high potential for target binding[1].

This guide provides a comprehensive, objective comparison of spectroscopic techniques used to characterize (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone —a highly functionalized scaffold featuring an electron-withdrawing nitro group, a primary amine, and a morpholine amide. By comparing this compound against standard structural analogs like 4-(4-nitrophenyl)morpholine[2], we establish a self-validating analytical workflow that empowers researchers to select the most robust methodologies for structural confirmation and purity analysis.

Structural & Pharmacophoric Context

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone presents unique analytical challenges and opportunities due to its dense functionalization. The flat structure of the nitro group allows for bonding with aromatic systems, enhancing molecular stability via resonance interactions[1]. Furthermore, the amide bond connecting the morpholine ring to the aromatic system introduces restricted rotation, which profoundly impacts Nuclear Magnetic Resonance (NMR) spectral resolution at room temperature.

To validate the synthesis of this compound, researchers must differentiate it from unfunctionalized analogs or regioisomers. The logic tree below outlines the primary spectroscopic parameters required for definitive structural assignment.

G Sample (2-Amino-4-nitrophenyl) (morpholin-4-yl)methanone IR FT-IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (Molecular Connectivity) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR_NO2 N-O Stretch (~1520 & 1340 cm⁻¹) IR->IR_NO2 IR_CO Amide C=O (~1640 cm⁻¹) IR->IR_CO NMR_1H ¹H NMR AMX Aromatic System NMR->NMR_1H NMR_13C ¹³C NMR Carbonyl & Morpholine NMR->NMR_13C

Spectroscopic logic tree for structural validation of the target pharmacophore.

Comparative Analytical Workflows

When characterizing novel nitro-aromatic amides, the choice of analytical instrumentation dictates the reliability of the data. Below, we compare high-resolution (Gold Standard) techniques against rapid screening alternatives.

Workflow cluster_0 Primary Characterization cluster_1 Alternative / Rapid Screening Prep Prep NMR_High High-Field NMR (400+ MHz) Gold Standard Prep->NMR_High LCMS UPLC-ESI-MS Exact Mass Prep->LCMS NMR_Bench Benchtop NMR (60-90 MHz) Routine QC Prep->NMR_Bench TLC_UV TLC with UV-Vis Reaction Monitoring Prep->TLC_UV Decision Structural Validation NMR_High->Decision LCMS->Decision NMR_Bench->Decision TLC_UV->Decision

Comparison of high-resolution vs. rapid screening analytical workflows.

Experimental Protocol: High-Field NMR vs. Benchtop NMR

Causality Check: While benchtop NMR (60-90 MHz) is excellent for monitoring the consumption of simple starting materials, the complex AMX spin system of the 2-amino-4-nitrophenyl ring suffers from severe signal overlap at low magnetic fields. High-field NMR (≥400 MHz) is strictly required to resolve the ortho and meta couplings necessary to prove regiochemistry.

Step-by-Step NMR Methodology:

  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Why DMSO- d6​ ? The highly polar nitro and primary amine groups severely limit solubility in non-polar solvents like CDCl₃. Furthermore, DMSO- d6​ shifts the exchangeable -NH₂ protons downfield, preventing overlap with the aliphatic morpholine signals.

  • Sample Preparation: Transfer the homogeneous solution to a standard 5 mm Type 1 borosilicate NMR tube. Ensure no undissolved particulates remain, as these will degrade magnetic field homogeneity (shimming).

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz using 16 transients, a relaxation delay (D1) of 1.5 seconds, and a 30° flip angle.

  • Acquisition (¹³C NMR): Acquire spectra at 100 MHz with standard proton decoupling (e.g., WALTZ-16). Due to the quaternary carbons (C-NO₂, C-NH₂, C=O) having long T1​ relaxation times, acquire a minimum of 1024 transients to ensure adequate signal-to-noise ratio.

Data Presentation & Spectral Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic vibrational frequencies for the nitro, morpholine, and amide functional groups[3]. To highlight the specificity of these signals, Table 1 compares the target compound against a structurally related analog, 4-(4-nitrophenyl)morpholine, which lacks the carbonyl linkage and the amino group[2][4].

Table 1: Comparative FT-IR Functional Group Analysis

Functional Group(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone4-(4-Nitrophenyl)morpholine (Analog)Causality / Structural Impact
N-H Stretch ~3450 cm⁻¹, 3350 cm⁻¹ (Doublet)AbsentConfirms the presence of the primary amine.
C=O Stretch ~1640 cm⁻¹ (Strong)AbsentTertiary amide C=O. Shifted lower than typical ketones due to resonance with the morpholine nitrogen[1].
N-O Asym. ~1520 cm⁻¹~1510 cm⁻¹Confirms the electron-withdrawing nitro group[1].
N-O Sym. ~1340 cm⁻¹~1330 cm⁻¹Symmetric stretching of the -NO₂ functional group[1].
C-O-C Stretch ~1115 cm⁻¹~1120 cm⁻¹Confirms the intact morpholine ether linkage.

Protocol for ATR-FTIR:

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and collect a background spectrum in ambient air.

  • Deposit 1–2 mg of the neat solid compound directly onto the crystal.

  • Apply optimal pressure using the ATR anvil to ensure uniform optical contact.

  • Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

Multinuclear NMR Analysis

The ¹H NMR spectrum of this compound is defined by three distinct regions: the aromatic AMX system, the exchangeable amine protons, and the aliphatic morpholine envelope.

Table 2: High-Field ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Causality / Coupling
7.65 ppm Doublet (d)1HAr-H (C3)Meta-coupled to H5 (J ≈ 2.5 Hz). Highly deshielded by the adjacent -NO₂ group.
7.42 ppm Doublet of doublets (dd)1HAr-H (C5)Ortho-coupled to H6 (J ≈ 8.5 Hz) and meta-coupled to H3 (J ≈ 2.5 Hz).
7.20 ppm Doublet (d)1HAr-H (C6)Ortho-coupled to H5 (J ≈ 8.5 Hz).
5.80 ppm Broad singlet (br s)2H-NH₂Exchangeable with D₂O. Broadened due to quadrupolar relaxation of the nitrogen-14 nucleus.
3.60 - 3.40 ppm Multiplets (m)8HMorpholineBroadened signals due to the restricted rotation of the amide C-N bond at room temperature.
UV-Visible Spectroscopy & Mass Spectrometry

Accurate spectroscopic characterization is a critical first step in the evaluation of any biologically active framework[3].

UV-Vis Protocol & Expectations:

  • Prepare a 1 mg/mL stock solution in UV-grade methanol. Prepare serial dilutions to achieve 1–10 µg/mL[3].

  • Record absorbance from 200 to 800 nm using a double-beam spectrophotometer[3].

  • Observation: The compound will exhibit a strong charge-transfer band ( λmax​ ~350-380 nm) originating from the electron-donating -NH₂ group to the electron-withdrawing -NO₂ group across the aromatic π -system.

Mass Spectrometry (LC-ESI-MS): Electron Ionization (EI) or Electrospray Ionization (ESI) is expected to show a prominent molecular ion peak[3]. For (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone (Chemical Formula: C₁₁H₁₃N₃O₄), the exact monoisotopic mass is 251.09. Positive mode ESI-MS will yield a robust[M+H]⁺ ion at m/z 252.1. Fragmentation analysis (MS/MS) typically reveals the loss of the morpholine ring (-87 Da) and the nitro group (-46 Da), confirming the structural connectivity.

Conclusion

The comprehensive spectroscopic characterization of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone requires a multi-modal approach. While benchtop techniques like ATR-FTIR rapidly confirm the presence of the critical nitro (~1520 cm⁻¹) and amide (~1640 cm⁻¹) functional groups, high-field NMR is strictly required to resolve the regiochemistry of the aromatic ring and observe the restricted rotation of the morpholine amide. By adhering to the solvent and instrumental parameters outlined in this guide, researchers can ensure the highest standards of scientific integrity in their structural validation workflows.

References

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) The Review of Diabetic Studies URL: [Link]

  • 4-(4-Nitrophenyl)morpholine National Institutes of Health (PMC) URL: [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone for Researchers and Drug Development Professionals

Abstract (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its unique trifunctionalized structure, fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its unique trifunctionalized structure, featuring an aniline, a nitro group, and a morpholine amide, presents several strategic challenges and opportunities in its chemical synthesis. This in-depth technical guide provides a comparative analysis of three distinct and plausible synthetic routes to this target molecule. Each route is critically evaluated based on chemical principles, with supporting data from analogous transformations reported in the literature. We will explore the nuances of each pathway, from the starting materials to the final product, offering insights into the experimental choices, potential challenges, and overall efficiency. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery or large-scale production.

Introduction

The strategic synthesis of polysubstituted aromatic compounds is a cornerstone of modern drug discovery. The title compound, (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, is a valuable intermediate due to its array of functional groups that allow for diverse subsequent chemical modifications. The presence of an amino group ortho to the amide linkage and a nitro group para to the amino group creates a specific electronic and steric environment that must be carefully considered during synthetic planning. This guide will dissect three logical synthetic approaches:

  • Route A: Late-Stage Amidation of a Pre-functionalized Benzoic Acid. This convergent approach focuses on the formation of the crucial amide bond as a final key step.

  • Route B: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Amide. A strategy that builds the amide early and introduces the amino group in a subsequent step.

  • Route C: Acylation of a Pre-functionalized Aniline. This route explores the direct acylation of a substituted aniline with a morpholine-containing electrophile.

Each of these routes will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a comparative analysis to aid in the selection of the most appropriate method.

Route A: Late-Stage Amidation of 2-Amino-4-nitrobenzoic Acid

This synthetic strategy is predicated on the commercially available or readily synthesized 2-amino-4-nitrobenzoic acid. The key transformation is the amide bond formation between the carboxylic acid and morpholine.

Logical Workflow for Route A

Route A start 2-Amino-4-nitrobenzoic Acid intermediate (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone start->intermediate Amide Coupling (e.g., EDC, HOBt, DIPEA or SOCl2 then Morpholine) Route B start 2-Chloro-5-nitrobenzoic Acid intermediate1 (2-Chloro-5-nitrophenyl)(morpholin-4-yl)methanone start->intermediate1 Amidation with Morpholine final (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone intermediate1->final Nucleophilic Aromatic Substitution (SNAr) (e.g., NH3 or NaN3 followed by reduction) Route C start 2-Fluoro-5-nitroaniline intermediate (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone start->intermediate Acylation with Morpholine-4-carbonyl chloride

Validation

Comparative Reactivity Analysis: 2-Aminobenzoic Acid vs. 4-Aminobenzoic Acid in Organic Synthesis

Aminobenzoic acids are ubiquitous building blocks in pharmaceutical development, materials science, and biochemistry. The positional isomerism between 2-aminobenzoic acid (anthranilic acid, 2-ABA) and 4-aminobenzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminobenzoic acids are ubiquitous building blocks in pharmaceutical development, materials science, and biochemistry. The positional isomerism between 2-aminobenzoic acid (anthranilic acid, 2-ABA) and 4-aminobenzoic acid (PABA, 4-ABA) fundamentally alters their physicochemical properties and reactivity profiles[1]. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks arising from a misunderstanding of these structural nuances.

This guide provides an in-depth, data-driven comparison of their reactivity, focusing on nucleophilicity, electrophilicity, and divergent synthetic pathways to inform rational experimental design.

Structural Causality and Physicochemical Divergence

The reactivity of 2-ABA and 4-ABA is governed by the spatial interplay between the amino (-NH₂) and carboxylic acid (-COOH) groups[1].

  • 2-Aminobenzoic Acid (2-ABA): The ortho relationship facilitates strong intramolecular hydrogen bonding. This proximity not only induces steric hindrance around the carboxylate but also modulates the nucleophilicity of the amine. Consequently, 2-ABA is highly prone to cyclization, readily forming heterocycles like quinazolinones and isatoic anhydrides[1].

  • 4-Aminobenzoic Acid (4-ABA): The para relationship precludes intramolecular H-bonding, leading to extensive intermolecular hydrogen bonding. The unhindered amino group acts as a potent nucleophile, while its strong π-electron donation significantly decreases the electrophilicity of the para-carboxylate[2].

Table 1: Physicochemical and Reactivity Parameters
Parameter2-Aminobenzoic Acid (Anthranilic Acid)4-Aminobenzoic Acid (PABA)
Isomeric Substitution Ortho (1,2-substitution)Para (1,4-substitution)
Intramolecular H-Bonding Present (Strong, limits COOH reactivity)Absent
pKa (Acidic / Basic) ~2.11 / 4.954.77 / 2.69[3]
Amine Nucleophilicity Moderate (Sterically hindered)[1]High (Unhindered)[1]
Carbonyl Electrophilicity ModerateLow (Reduced by π-electron donation)[2]
Primary Synthetic Utility Heterocycle synthesis (e.g., Quinazolinones)[1]Linear amidation, Peptide coupling[4]

Mechanistic Divergence in Tandem Reactions

The structural differences between these isomers dictate entirely different reaction trajectories under identical conditions. A canonical example is their reactivity toward cyanoacetylenic alcohols[2].

  • The 2-ABA Pathway: The initial esterification of 2-ABA is sterically hindered by the ortho-amino group, and intramolecular H-bonding further decelerates ester formation. To bypass this kinetic barrier, the molecule undergoes nucleophilic addition of the amino substituent directly across the triple bond, completely avoiding esterification[2].

  • The 4-ABA Pathway: Conversely, 4-ABA readily undergoes initial esterification due to the unhindered carboxyl group. However, the reaction arrests at the ester stage without proceeding to cyclization. The π-electron-donating effect of the para-amino group drastically reduces the electrophilicity of the carbonyl carbon, hampering the subsequent Knoevenagel condensation required for cyclization[2].

Reactivity_Pathways Start Aminobenzoic Acid Isomers Ortho 2-Aminobenzoic Acid (Anthranilic Acid) Start->Ortho Para 4-Aminobenzoic Acid (PABA) Start->Para Ortho_Mech Intramolecular H-Bonding & Steric Hindrance at COOH Ortho->Ortho_Mech Para_Mech Unhindered NH2 & π-Electron Donation to COOH Para->Para_Mech Ortho_Out1 Nucleophilic Addition (Amine Reactivity) Ortho_Mech->Ortho_Out1 Favored over esterification Ortho_Out2 Heterocycle Formation (e.g., Quinazolinones) Ortho_Mech->Ortho_Out2 Proximity effect Para_Out1 Linear Amidation (Peptide Coupling) Para_Mech->Para_Out1 High nucleophilicity Para_Out2 Arrested Esterification (Reduced Electrophilicity) Para_Mech->Para_Out2 Electronic effect

Caption: Structural causality dictating the divergent reactivity pathways of 2-ABA and 4-ABA.

Acylation and Peptide Coupling Dynamics

In drug development, coupling aminobenzoic acids to amino acids is a critical workflow.

  • Direct Acylation: 4-ABA is highly reactive towards acyl chlorides and mixed anhydrides, rapidly forming linear amides (e.g., N-benzoyl-L-phenylalanyl-p-aminobenzoic acid) in high yields[4]. 2-ABA requires more forcing conditions or specialized coupling agents due to steric clash, and the resulting ortho-amides often spontaneously dehydrate to form benzoxazinones.

  • N-Carboxyanhydride (NCA) Coupling: A highly efficient, self-validating method utilizes amino-acid NCAs reacting with the hydrochlorides of aminobenzoic acids[5]. Because aminobenzoic acids are weakly basic, they can be selectively acylated in dimethylformamide (DMF) without forming unreactive salts. The reaction is self-indicating, driven to completion by the irreversible evolution of carbon dioxide[5].

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, utilizing intrinsic physical changes to confirm reaction progress.

Protocol A: Comparative N-Acylation via N-Carboxyanhydrides (NCAs)

Objective: Synthesize amino-acid amides of 2-ABA or 4-ABA with high optical purity[5]. Causality: Utilizing the hydrochloride salt of the aminobenzoic acid prevents premature polymerization of the NCA, while the weak basicity of the aniline nitrogen allows it to act as the primary nucleophile[5].

  • Preparation: Dissolve 1.0 eq of the aminobenzoic acid hydrochloride (e.g., 4-ABA·HCl) in anhydrous DMF at room temperature.

  • Activation: Add 1.0 eq of the amino-acid N-carboxyanhydride (e.g., L-alanine NCA) in a single portion at 25 °C[5].

  • Self-Validating Monitoring: Observe the reaction mixture for the slow, steady evolution of CO₂ gas. The cessation of bubbling (typically 2–4 hours) serves as a primary visual indicator of reaction completion[5].

  • Validation Check: Perform TLC (eluent: EtOAc/Hexane) to confirm the disappearance of the NCA spot.

  • Isolation: Remove DMF under reduced pressure or precipitate the product by adding cold diethyl ether. Filter and dry the highly optically active peptide-like compound[5].

Workflow A Prepare Reagents (Aminobenzoic Acid HCl + NCA) B Solvent Addition (Anhydrous DMF, 25°C) A->B C Reaction Monitoring (CO2 Evolution & TLC) B->C D Product Isolation (Precipitation/Filtration) C->D

Caption: Self-validating workflow for N-acylation of aminobenzoic acids via N-carboxyanhydrides.

Protocol B: Tandem Reaction Evaluation (Esterification vs. Nucleophilic Addition)

Objective: Demonstrate the divergent reactivity of 2-ABA vs. 4-ABA using cyanoacetylenic alcohols[2]. Causality: Triethylamine (Et₃N) acts as a base catalyst. The steric hindrance in 2-ABA forces amine addition, while the electronic deactivation in 4-ABA traps the intermediate ester[2].

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of the respective aminobenzoic acid (2-ABA or 4-ABA) and 1.0 eq of cyanoacetylenic alcohol in acetonitrile (MeCN).

  • Catalysis: Add 1.0 eq of Et₃N. Stir the mixture at 20–25 °C for 28–30 hours[2].

  • Divergent Isolation:

    • For 2-ABA: Isolate the nucleophilic addition product via silica gel chromatography (yields typically ~39% with base, higher without)[2].

    • For 4-ABA: Isolate the arrested esterification product (yields typically >90%)[2].

  • Validation Check: Use FTIR spectroscopy. The 4-ABA product will show a strong ester carbonyl stretch (~1720 cm⁻¹), whereas the 2-ABA product will lack the ester stretch but exhibit distinct secondary amine and carboxylate signals.

References

  • Title: Peculiarities of the tandem reaction between cyanoacetylenic alcohols and aminobenzoic acids: Synthesis of 5,5-dialkyl Source: Semantic Scholar URL: [Link]

  • Title: Showing Compound 4-aminobenzoate (FDB030487) Source: FooDB URL: [Link]

  • Title: US3804821A - Method for the direct acylation of aminobenzoic acids Source: Google Patents URL
  • Title: SECTION C - RSC Publishing Source: RSC Publishing URL: [Link]

Sources

Comparative

QSAR Modeling for Nitroaromatic Compound Toxicity: A Comparative Guide

Nitroaromatic compounds (NACs) are ubiquitous environmental pollutants extensively used in the synthesis of explosives, pesticides, dyes, and pharmaceuticals. Due to their environmental recalcitrance and severe toxicolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Nitroaromatic compounds (NACs) are ubiquitous environmental pollutants extensively used in the synthesis of explosives, pesticides, dyes, and pharmaceuticals. Due to their environmental recalcitrance and severe toxicological profiles—ranging from aquatic growth inhibition to mammalian mutagenicity—predicting their toxicity is a critical priority for environmental safety and drug development[1].

To minimize in vivo animal testing, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a cost-effective, in silico alternative endorsed by OECD and REACH legislations[2]. This guide provides an objective comparison of modern QSAR methodologies used to evaluate NAC toxicity, detailing the mechanistic causality, computational workflows, and performance metrics required to build self-validating, trustworthy models.

Mechanistic Causality: The Foundation of NAC Toxicity

A robust QSAR model is not merely a statistical correlation; it must reflect the underlying physicochemical mechanisms driving toxicity. The toxicity of NACs generally operates through multiple or mixed mechanisms, governed by two primary phases:

  • Toxicokinetics (Bioavailability): The ability of the compound to cross lipid bilayers is driven by its hydrophobicity. This is standardly modeled using the 1-octanol/water partition coefficient ( logKow​ or logP ).

  • Toxicodynamics (Reactivity): Once inside the cell, NACs exhibit toxicity primarily through electrophilic reactivity. The nitro group undergoes enzymatic one- or two-electron reductions (mediated by nitroreductases) to form reactive intermediates such as nitro anion radicals and hydroxylamines[3].

Because reduction is an electron-accepting process, quantum chemical descriptors are highly predictive. The lowest unoccupied molecular orbital energy ( ELUMO​ ) and maximum acceptor superdelocalizability ( Amax​ ) dictate the molecule's electron affinity[4]. Lower ELUMO​ values indicate a higher propensity for the NAC to be reduced, leading to oxidative stress, DNA damage, and subsequent cell death[4].

MechanisticPathway NAC Nitroaromatic Compound (NAC) Uptake Cellular Uptake Driven by Hydrophobicity (logP) NAC->Uptake Reduction Enzymatic Reduction (Nitroreductases) Uptake->Reduction Intermediates Reactive Intermediates (Nitro anion radical, Hydroxylamine) Reduction->Intermediates 1e- / 2e- transfer OxidativeStress Oxidative Stress & DNA Damage Driven by Electrophilicity (ELUMO) Intermediates->OxidativeStress Toxicity Toxicity Endpoint (Growth Inhibition / LD50) OxidativeStress->Toxicity

Mechanistic pathway of NAC toxicity from cellular uptake to oxidative damage.

Comparative Analysis of QSAR Methodologies

The choice of algorithm heavily influences the predictive power and interpretability of the QSAR model. Below is a comparison of classical regression techniques versus advanced machine learning (ML) approaches applied to NAC toxicity.

Classical Approaches: MLR and PLS

Early studies demonstrated that Multiple Linear Regression (MLR) can effectively predict the 50% growth inhibitory concentration ( IGC50​ ) of NACs against the aquatic ciliate Tetrahymena pyriformis. Cronin et al. developed a highly interpretable two-parameter response surface using logKow​ and ELUMO​ , proving that toxicity exceeds baseline nonpolar narcosis due to electrophilic reactivity[4]. To handle larger, more diverse datasets with collinear descriptors, Partial Least Squares (PLS) combined with Classification and Regression Trees (CART) has been utilized. Artemenko et al. used the HiT QSAR framework to classify 95 NACs by mechanism (~80% accuracy) before applying PLS to extract 2D structural fragments responsible for toxicity[5].

Advanced Machine Learning: Support Vector Regression & Ensembles

For complex in vivo endpoints like rat acute oral toxicity ( LD50​ ), linear models often fail to capture intricate biological landscapes. Recent advancements utilize Support Vector Regression (SVR) and Ensemble Learning . Rasulev et al. demonstrated that combining multiple SVR models via an MLR ensemble drastically improves predictive capability across a dataset of over 200 NACs[6]. While ML models are often criticized as "black boxes," techniques like Accumulated Local Effects (ALE) can be applied to interpret descriptor contributions[6].

Quantitative Performance Comparison
MethodologyTarget EndpointKey DescriptorsPerformance MetricsValidation Strategy
MLR T. pyriformis ( logIGC50−1​ ) logKow​ , ELUMO​ , Amax​ R2=0.881 , s=0.246 Internal
HiT QSAR (CART + PLS) T. pyriformis ( logIGC50−1​ )2D structural fragments Rext2​=0.64 , 80% class accuracyExternal (63 compounds)
Ensemble (SVR + MLR) Rat Oral Toxicity ( LD50​ )2D/3D, Quantum chemical Rtrain2​=0.88 , Rext2​=0.92 5-fold CV, Y-scrambling, External

Standardized Computational Protocol for QSAR Development

To ensure trustworthiness and regulatory acceptance, QSAR models must be developed as self-validating systems adhering strictly to OECD principles[1]. Below is the step-by-step methodology for constructing a predictive model for NAC toxicity.

Step 1: Data Curation & Endpoint Standardization Compile experimental toxicity data (e.g., rat LD50​ or ciliate IGC50​ ) from verified databases (e.g., REACH, eChemPortal). Convert values to logarithmic molar units (e.g., −logLD50​ ) to ensure normal distribution. Remove inorganic salts, mixtures, and structural duplicates[3].

Step 2: Molecular Descriptor Generation Optimize the 3D geometries of the NACs using Density Functional Theory (DFT, e.g., B3LYP/6-31G* basis set) to calculate precise quantum descriptors like ELUMO​ , ionization potential, and polarizability. Supplement this with 1D/2D topological descriptors generated via software like DRAGON or PaDEL-Descriptor[3].

Step 3: Rational Data Splitting Divide the dataset into a training set (typically 80%) and an external test set (20%). Use rational splitting algorithms (e.g., Kennard-Stone or Sphere Exclusion) rather than random splitting to ensure both sets cover the same chemical space.

Step 4: Feature Selection Filter out descriptors with near-zero variance or high intercorrelation (Pearson’s r>0.85 ). Apply Genetic Algorithms (GA) or Recursive Feature Elimination (RFE) to identify the optimal subset of mechanistically relevant descriptors, preventing model overfitting[6].

Step 5: Model Training & Internal Validation Train the selected algorithm (MLR, PLS, SVM, or RF). Validate internal robustness using Leave-One-Out Cross-Validation (LOOCV), ensuring Q2>0.6 . Perform Y-scrambling (randomizing the endpoint values 100+ times) to statistically prove the model is not based on chance correlations[6].

Step 6: External Validation & Applicability Domain Evaluate the model against the 20% external test set (requiring Rext2​>0.6 ). Finally, define the model's Applicability Domain (AD) to prevent dangerous extrapolations[7].

QSARWorkflow Data 1. Data Curation (Toxicity Endpoints) Desc 2. Descriptor Generation (1D, 2D, 3D, Quantum) Data->Desc Split 3. Data Splitting (Training vs. Test Sets) Desc->Split Select 4. Feature Selection (Genetic Algorithm / RFE) Split->Select Training Set Train 5. Model Training (MLR, PLS, SVM, RF) Select->Train Validate 6. Validation & AD (Q2, R2ext, Williams Plot) Train->Validate Test Set & Y-Scrambling

Step-by-step OECD-compliant QSAR development and validation workflow.

Applicability Domain and Model Trustworthiness

A QSAR model is only trustworthy within its Applicability Domain (AD) —the defined chemical space where its predictions are statistically reliable[7]. For NACs, the AD is typically visualized using a Williams Plot , which graphs the standardized residuals against the leverage values (chemical distance from the training set centroid).

If a novel nitroaromatic drug candidate falls outside the critical leverage threshold ( h∗ > 3p/n , where p is the number of descriptors and n is the number of training compounds), the model's prediction is considered an extrapolation and must be treated with high skepticism[7]. By strictly enforcing the AD and relying on mechanistically grounded descriptors like ELUMO​ , researchers can confidently utilize these in silico models to screen out highly toxic NACs early in the development pipeline.

References
  • Artemenko, A.G., et al. "QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action." SAR and QSAR in Environmental Research, PubMed. 5

  • Cronin, M.T., et al. "Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis." Chemical Research in Toxicology, ACS Publications. 4

  • Huang, T., et al. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review." International Journal of Molecular Sciences, PMC. 1

  • "In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study." Environmental Toxicology and Chemistry, Oxford Academic. 3

  • Rasulev, B., et al. "In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach." ResearchGate. 6

  • "Applicability domains of neural networks for toxicity prediction." AIMS Press. 7

Sources

Validation

A Senior Application Scientist's Guide to Amide Coupling Reagents: Efficacy, Mechanism, and Practical Application

The formation of an amide bond is arguably the most performed transformation in medicinal chemistry and a cornerstone of peptide and materials science.[1] The direct condensation of a carboxylic acid and an amine is ther...

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Author: BenchChem Technical Support Team. Date: March 2026

The formation of an amide bond is arguably the most performed transformation in medicinal chemistry and a cornerstone of peptide and materials science.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, requiring high temperatures that are incompatible with complex molecules.[2] This guide provides an in-depth comparison of the most common classes of amide coupling reagents, offering researchers the critical insights needed to select the optimal reagent for their specific synthetic challenge. We will delve into the mechanisms that govern their efficacy, the critical factors that influence reaction outcomes, and provide field-proven protocols for their successful application.

The Fundamental Principle: Carboxylic Acid Activation

The core function of any coupling reagent is to convert the hydroxyl group of a carboxylic acid into a good leaving group, thereby creating a highly reactive acyl species susceptible to nucleophilic attack by an amine. This process can be visualized as a two-step sequence: activation followed by aminolysis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Aminolysis Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Amine Amine Amide Bond Amide Bond Activated Intermediate->Amide Bond + Amine By-product By-product

Caption: High-level overview of the two-stage amide coupling process.

The efficacy of a coupling reagent is determined by the reactivity of this "Activated Intermediate" and its propensity to undergo undesirable side reactions, most notably racemization when dealing with chiral carboxylic acids.

A Comparative Analysis of Major Coupling Reagent Classes

The vast "alphabet soup" of coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and aminium/uronium salts.[3]

Carbodiimides: The Workhorses

Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are among the oldest and most cost-effective coupling agents.[4] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

G A R-COOH + R'-N=C=N-R'' (Carboxylic Acid + Carbodiimide) B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C R-CO-NH-R''' (Amide) B->C + Amine (R'''-NH2) D R'-NH-CO-NH-R'' (Urea By-product) E N-Acylurea (Side Product) B->E Intramolecular Rearrangement F R'''-NH2 (Amine) G A R-COO⁻ + Base (Carboxylate) C R-CO-OBt (Active Ester) A->C Activation B PyBOP Reagent B->C Activation D Amide + Tris(pyrrolidino) phosphine oxide C->D + Amine E Amine

Caption: Mechanism of phosphonium salt reagents like PyBOP®.

These reagents are highly effective, but the use of BOP has fallen out of favor as it produces hexamethylphosphoramide (HMPA), a known carcinogen, as a by-product. [6][7]PyBOP® is a much safer and equally effective alternative, though more expensive. [8] Aminium/Uronium Salts (e.g., HBTU, HATU, COMU®)

This class represents the pinnacle of coupling efficiency. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are based on the more reactive HOAt leaving group. [9][10] The mechanism involves the formation of an OAt-active ester, which reacts rapidly with the amine. [10][11]The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction. [10]

G A R-COO⁻ + Base (Carboxylate) C R-CO-OAt (Highly Active Ester) A->C Activation B HATU Reagent B->C Activation D Amide + Tetramethylurea C->D + Amine E Amine

Caption: Activation mechanism of the highly efficient HATU reagent.

  • HBTU vs. HATU: Comparative studies consistently show that HOAt-based reagents like HATU are superior to their HOBt-based counterparts (like HBTU) for difficult couplings, offering faster reactions and lower epimerization. * COMU®: A third-generation uronium salt based on OxymaPure®. It offers efficacy comparable to HATU but avoids the use of potentially explosive benzotriazole derivatives and produces water-soluble by-products, simplifying workup. [12]

Data-Driven Comparison of Common Coupling Reagents

The choice of reagent is a multi-faceted decision balancing reactivity, cost, safety, and the specific demands of the substrates.

Reagent/SystemClassRelative ReactivityRacemization RiskBy-Product & WorkupKey Considerations
DCC CarbodiimideModerateHigh (without additive)Dicyclohexylurea (DCU) is insoluble in most organic solvents; difficult removal. [6]Low cost. Primarily used in solution-phase where DCU can be filtered off. Not for SPPS.
EDC/HOBt CarbodiimideGoodLow-ModerateWater-soluble urea by-product; easily removed by aqueous extraction. [5][12]Excellent for large-scale and aqueous couplings. Cost-effective and versatile.
DIC/HOAt CarbodiimideHighVery LowDiisopropylurea is soluble in common organic solvents. [4]HOAt provides higher reactivity for challenging couplings compared to HOBt.
PyBOP® PhosphoniumHighVery LowBy-products are generally soluble and removed via chromatography. [6]Safer alternative to BOP (no carcinogenic HMPA). Excellent for hindered couplings.
HBTU AminiumHighLowTetramethylurea by-product is water-soluble.A very reliable and widely used reagent, but often outperformed by HATU for difficult cases.
HATU AminiumVery HighVery LowTetramethylurea by-product is water-soluble. [10]The "gold standard" for difficult couplings, hindered amino acids, and macrocyclization. [9][10]Higher cost.
COMU® AminiumVery HighVery LowMorpholino-based by-products are highly water-soluble, simplifying workup. [12]Excellent safety profile (non-explosive). Efficacy rivals HATU.

Experimental Protocols: A Practical Guide

A robust protocol is self-validating. The following workflows are designed for clarity, reproducibility, and success.

Protocol 1: High-Efficacy Coupling with HATU (General Procedure)

This protocol is ideal for challenging substrates, including sterically hindered acids/amines or when minimal racemization is critical.

G start_end start_end process process decision decision io io A Start: Assemble Reagents B Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in anhydrous DMF. A->B C Cool reaction mixture to 0 °C (ice-water bath). B->C D Add Base (e.g., DIPEA, 2.5 eq). Stir for 5 min. C->D E Add HATU (1.1 eq) in one portion. Stir for 5 min at 0 °C. D->E F Allow to warm to RT. Stir for 2-16 h. E->F G Monitor by TLC or LC-MS F->G H Reaction Complete? G->H H->F No I Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. H->I Yes J Dry (Na₂SO₄), filter, and concentrate. I->J K Purify by column chromatography. J->K L End: Characterize Product K->L

Caption: Standard experimental workflow for an amide coupling using HATU.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

  • Amine & Base Addition: Add the amine component (1.1-1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture for 5 minutes.

  • Activation: Add HATU (1.1 eq) to the reaction mixture. For sensitive substrates, this is often done at 0 °C to control the initial exotherm and minimize side reactions. [13]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by a suitable analytical technique (TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove the base, unreacted starting materials, and water-soluble by-products.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This protocol is a robust and economical choice for less-demanding substrates or when working on a large scale.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath. This is crucial to minimize racemization during the initial activation step.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4-24 hours, monitoring for completion.

  • Workup: The workup is similar to the HATU protocol. The aqueous washes are particularly effective at removing the water-soluble urea by-product and any remaining EDC or HOBt. [14]6. Purification: Dry the organic layer, concentrate, and purify the crude product as required.

Conclusion and Strategic Selection

The modern synthetic chemist has a powerful arsenal of coupling reagents at their disposal. The optimal choice is dictated by a strategic assessment of the specific synthetic challenge.

  • For routine, large-scale, or cost-sensitive syntheses with robust substrates, EDC/HOBt remains an excellent first choice due to its low cost and straightforward workup.

  • For sterically hindered substrates, weakly nucleophilic amines, or when preserving stereochemical integrity is paramount (as in peptide fragment coupling), the superior reactivity of HATU or COMU® justifies their higher cost. [9][12]* PyBOP® serves as a reliable and safe high-performance reagent, acting as a bridge between the carbodiimides and the more modern uronium salts.

By understanding the underlying mechanisms and comparative performance metrics outlined in this guide, researchers can demystify the selection process and confidently choose the right tool to forge the indispensable amide bond.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2595-2598. [Link]

  • Actim (S.R.L.). EDAC – Water soluble Carbodiimide. Actim. [Link]

  • Wikipedia. HATU. Wikipedia. [Link]

  • Wang, P., & Lunte, S. M. (1996). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science, 34(9), 423-428. [Link]

  • Gao, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(5), 2414-2424. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • T-T. H. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(16), 8545-8554. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Tummatorn, J., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 1835-1844. [Link]

  • Stolar, T., et al. (2017). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters, 19(20), 5513-5516. [Link]

  • Todd, N. K., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (65), 4104. [Link]

  • Organic Synthesis. Acid-Amine Coupling using BOP. Organic Synthesis. [Link]

  • Lobb, K. A., & O'Connor, C. T. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1665-1668. [Link]

  • T-T. H. et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 9(5), 582-590. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • chemistNATE. (2014). How to Make Amides: Mechanism. YouTube. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Slideshare. (2024). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. Slideshare. [Link]

  • Khan, I., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Advances, 14(22), 15635-15655. [Link]

  • ResearchGate. Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. [Link]

  • ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • T3P. (2024). Optimizing Peptide Coupling: Key Techniques. T3P. [Link]

  • ResearchGate. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). EDC Coupling Mechanism. YouTube. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. Organic Synthesis. [Link]

  • ResearchGate. (2019). Mechanism of BOP-mediated coupling reagent. ResearchGate. [Link]

  • Wikipedia. BOP reagent. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2021). BOP-Cl Peptide Coupling Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

Abstract This guide provides a comprehensive framework for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, this document details the requisite validation parameters, experimental protocols, and acceptance criteria essential for ensuring an analytical method is fit for its intended purpose in a regulated drug development environment.[1][2][3] We will explore the causality behind experimental design choices for specificity, linearity, accuracy, precision, and robustness. Furthermore, this guide presents a comparative analysis of the validated HPLC-UV method against modern alternatives such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with the data to make informed decisions based on analytical performance requirements.

Introduction: The Analyte and the Analytical Imperative

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is a substituted aromatic ketone containing a nitrophenyl chromophore and an amino group, structural motifs common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The accurate quantification of this compound is critical for process control, stability testing, and final product release in the pharmaceutical industry. The presence of multiple functional groups suggests potential degradation pathways, necessitating a stability-indicating analytical method that can distinguish the intact analyte from its potential degradation products.

While specific published analytical methods for this exact molecule are scarce, its structure allows for the development of a robust method based on well-established principles for aminonitrophenyl compounds.[4][5] This guide proposes and validates a primary RP-HPLC method with UV detection, a technique prized for its versatility, robustness, and cost-effectiveness.

The Regulatory Imperative: Grounding Validation in ICH Q2(R2)

The validation of an analytical procedure is a mandatory process designed to demonstrate its suitability for its intended purpose.[6][7] The ICH harmonised guideline Q2(R2), "Validation of Analytical Procedures," provides the definitive framework for this process, ensuring a global standard for data submitted to regulatory bodies like the FDA and EMA.[1][2][8] The new revision, Q2(R2), further emphasizes a lifecycle management approach, where the validation is a continuous process rather than a one-time event.[9][10]

The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable for the intended analytical applications, which typically include:

  • Identification: Confirming the identity of the analyte.

  • Purity: Quantifying impurities or limit tests.

  • Assay: Determining the potency of the drug substance or product.

This guide will focus on validating an assay method, for which the key performance characteristics are Specificity, Linearity, Range, Accuracy, and Precision.

Primary Method Validation: A Stability-Indicating RP-HPLC-UV Method

The proposed method utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity. Given the aromatic nature of the target analyte, a C18 stationary phase is a logical choice. The nitrophenyl group provides a strong chromophore, making UV detection highly effective.

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD)A standard, reliable system capable of precise gradient elution and spectral analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmA robust, general-purpose C18 column providing good peak shape and resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a low pH to ensure the amino group is protonated, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient is used to ensure elution of the main peak with a reasonable retention time while also eluting any more hydrophobic degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection DAD, 262 nmBased on the absorbance maxima of similar compounds like 2-amino-4-nitrophenol, this wavelength offers good sensitivity.[5] A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
System Suitability Testing (SST)

Causality: Before any validation run, SST is performed to ensure the chromatographic system is performing adequately. This is a self-validating check.[11] A series of replicate injections of a standard solution are made, and key parameters are evaluated against pre-defined criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Validation Parameter Protocols & Acceptance Criteria

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For a stability-indicating method, this is proven via forced degradation studies. The goal is not to destroy the molecule completely but to generate a modest level of degradation (5-20%) to demonstrate separation.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone in the diluent.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL.

  • Analysis: Inject the unstressed sample and all stressed samples. Use a DAD to perform peak purity analysis on the parent peak in each chromatogram.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the parent peak and all degradation product peaks.

  • The peak purity index (or equivalent metric) for the parent analyte peak in the presence of its degradants must be greater than 0.999, indicating no co-eluting impurities.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation Stock API Stock Solution (1 mg/mL) Unstressed Unstressed Control Acid Acid Stress (1N HCl, 80°C) Base Base Stress (1N NaOH, 80°C) Oxid Oxidative Stress (30% H₂O₂) Therm Thermal Stress (105°C Solid) Photo Photolytic Stress (UV Light) HPLC Inject into RP-HPLC System Unstressed->HPLC Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Eval1 Assess Resolution (Rs > 2.0) HPLC->Eval1 Eval2 Assess Peak Purity (Index > 0.999) Eval1->Eval2 [Pass] Result Method is Specific Eval2->Result [Pass]

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[7] For an API assay, the typical range is 80% to 120% of the target test concentration.[7]

Experimental Protocol:

  • Prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels across the range of 80 µg/mL to 120 µg/mL (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be minimal and not statistically different from zero.

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed using recovery studies on a placebo (matrix) spiked with known amounts of the analyte.

Experimental Protocol:

  • Prepare a placebo mixture containing all formulation excipients except the API.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

    • Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Prepare six independent samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available).

  • Calculate the mean, standard deviation, and %RSD for each set of six samples and for the combined twelve samples from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Summary of Validation Data for HPLC-UV Method
Parameter Result
Specificity Peak Purity > 0.999; Resolution > 2.0 for all degradants
Linearity (R²) 0.9998
Range 80 - 120 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (Repeatability, %RSD) 0.85%
Precision (Intermediate, %RSD) 1.10%
Robustness %RSD < 2.0% for all variations

Comparative Analysis of Alternative Analytical Technologies

While the validated HPLC-UV method is robust and suitable for routine quality control, other technologies may offer advantages for specific applications, such as trace-level impurity analysis or research and development.[12]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC uses smaller particle size columns (<2 µm) to achieve faster run times and higher resolution. Coupling with a mass spectrometer provides mass-to-charge ratio information, offering unparalleled specificity and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and semi-volatile compounds.[12] For a non-volatile compound like the target analyte, a derivatization step would be required to increase its volatility, adding complexity to sample preparation.

Performance Characteristic Validated HPLC-UV UPLC-MS GC-MS (with derivatization)
Speed of Analysis Moderate (~20 min)Very Fast (< 5 min)Moderate (~15-25 min)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation)Excellent (based on retention time and mass fragmentation)
Sensitivity (LOQ) ~0.1 µg/mL~0.001 µg/mL (ng/mL levels)~0.01 µg/mL (analyte dependent)
Sample Prep Simple (Dilute and shoot)Simple (Dilute and shoot)Complex (Requires extraction and chemical derivatization)
Robustness HighModerate (sensitive to matrix effects and contamination)Moderate (derivatization can be variable)
Cost (Instrument) $
Best Application Routine QC, Assay, PurityTrace impurity identification, metabolomics, high-throughput screeningVolatile impurity analysis (e.g., residual solvents)

Conclusion and Recommendations

The described RP-HPLC-UV method has been successfully validated according to ICH Q2(R2) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. It is fit for its intended purpose in a routine quality control laboratory setting.

For applications requiring higher sensitivity, such as the identification and quantification of trace-level impurities or for bioanalytical studies, UPLC-MS is the recommended alternative. It offers superior speed and specificity, albeit at a higher instrument cost and complexity. The choice of analytical method should always be guided by the specific requirements of the analysis, a principle known as selecting a method that is "fit for purpose."[6]

References

  • FDA (2024). Q2(R2) Validation of Analytical Procedures.[Link]

  • FDA (2024). Guidance on Analytical Method Validation.[Link]

  • ProPharma (2024). Highlights from FDA's Analytical Test Method Validation Guidance.[Link]

  • FDA (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation.[Link]

  • FDA (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • ICH (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).[Link]

  • EMA (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.[Link]

  • ICH. Quality Guidelines.[Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline.[Link]

  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • EMA (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.[Link]

  • Slideshare. ICH Q2 Analytical Method Validation.[Link]

  • ATSDR. Analytical Methods for Nitro Compounds.[Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.[Link]

  • MDPI. Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode.[Link]

  • PubMed. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP).[Link]

  • SIELC Technologies. 2-Amino-4-nitrophenol HPLC Method.[Link]

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Validation

A Comparative Guide to the Electronic Properties of Nitrophenol Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Molecules with identical chemical formulas but different structural arrangements can exhib...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. Molecules with identical chemical formulas but different structural arrangements can exhibit vastly different chemical behaviors and biological activities. This guide provides an in-depth comparative analysis of the electronic properties of ortho-, meta-, and para-nitrophenol. We will explore how the seemingly minor shift in the nitro group's position on the phenol ring fundamentally alters acidity, spectroscopic signatures, and electrochemical behavior, supported by experimental data and validated protocols.

Introduction: The Significance of Isomeric Position

Nitrophenols are foundational molecules in organic synthesis, serving as precursors for pharmaceuticals, dyes, and pesticides. Their utility is intrinsically linked to the electronic interplay between the hydroxyl (-OH) group, an activating, electron-donating group, and the nitro (-NO₂) group, a powerful deactivating, electron-withdrawing group. The position of the nitro group—ortho (1,2), meta (1,3), or para (1,4)—dictates the extent and nature of this electronic interaction, primarily through two fundamental mechanisms:

  • Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma (σ) bonds of the benzene ring. This effect is distance-dependent, weakening as the distance from the hydroxyl group increases.

  • Resonance Effect (-M or -R): The nitro group withdraws electron density through the pi (π) system of the benzene ring. This effect is only operative when the nitro group is in the ortho or para position relative to the hydroxyl group, as it allows for direct delocalization of charge onto the nitro group.

This guide will dissect how these effects manifest in measurable chemical properties, providing both the data and the causal explanations essential for predictive chemistry and rational compound design.

Comparative Acidity (pKa): A Direct Probe of Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. A more stable phenoxide ion corresponds to a stronger acid and a lower pKa value. The electron-withdrawing nitro group stabilizes the negative charge of the phenoxide ion, making all nitrophenols more acidic than phenol itself (pKa ≈ 9.98). However, the degree of stabilization varies significantly among the isomers.

The key to understanding the acidity trend lies in analyzing the resonance structures of the corresponding phenoxide ions. The ability to delocalize the negative charge onto the oxygen atoms of the nitro group provides substantial stabilization.

Caption: Workflow for pKa determination via UV-Vis spectroscopy.

Detailed Steps:

  • Preparation: Prepare a series of buffer solutions with known pH values (e.g., from pH 5 to 10). Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol).

  • Sample Creation: For each buffer solution, create a sample by adding a small, precise volume of the nitrophenol stock solution to a larger, precise volume of the buffer. This ensures the total concentration of the isomer is constant across all samples.

  • Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each sample, using the corresponding buffer as a blank.

  • Wavelength Selection: Identify the λmax of the phenolate ion from the spectrum of the sample in the most alkaline buffer.

  • Data Analysis: Plot the absorbance measured at the selected λmax against the pH of each buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the isomer. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Protocol for Cyclic Voltammetry Analysis

This protocol outlines the fundamental steps for comparing the electrochemical behavior of the nitrophenol isomers using a standard three-electrode setup.

G cluster_cell Electrochemical Cell Setup cluster_proc Measurement Process WE Working Electrode (e.g., Glassy Carbon) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Platinum Wire) Prep Prepare Electrolyte Solution (e.g., 0.1 M PBS, pH 7.0) Add Add Nitrophenol Isomer (e.g., 1.0 x 10⁻⁴ M) Prep->Add Purge Purge with N₂ or Ar (To remove dissolved O₂) Add->Purge Connect Connect Electrodes to Potentiostat Purge->Connect Scan Apply Potential Scan (e.g., -1.0 V to +0.4 V) Connect->Scan Potentiostat Potentiostat Connect->Potentiostat Control & Measure Record Record Current vs. Potential (Cyclic Voltammogram) Scan->Record Potentiostat->WE WE Potentiostat->RE RE Potentiostat->CE CE

Caption: Experimental setup and process for cyclic voltammetry.

Detailed Steps:

  • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0). Dissolve the nitrophenol isomer in the electrolyte to a known concentration (e.g., 1.0 x 10⁻⁴ M).

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement: Immerse the electrodes in the solution. Connect the electrodes to a potentiostat. Apply a linear potential sweep over a defined range (e.g., -1.0 V to +0.4 V) and then sweep back to the initial potential.

  • Data Acquisition: The potentiostat measures the resulting current as a function of the applied potential, generating a cyclic voltammogram.

  • Analysis: Identify the potentials of the oxidation and reduction peaks for each isomer and compare them.

Conclusion

The electronic properties of nitrophenol isomers are a classic yet powerful illustration of structure-property relationships in organic chemistry. The position of the nitro group is not a trivial structural detail; it is the primary determinant of the molecule's acidity, spectral response, and redox behavior. The para- and ortho- isomers, where both inductive and resonance effects operate, are significantly more acidic and exhibit distinct spectral and electrochemical profiles compared to the meta- isomer, which is governed primarily by the weaker inductive effect. For the practicing scientist, these differences are not merely academic; they are critical for applications ranging from the design of pH indicators and the synthesis of active pharmaceutical ingredients to the development of sensitive analytical methods for environmental monitoring.

References

  • Mazzone, G., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8724. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of 1.0×10 -4 M of nitrophenol isomers mixture in.... Retrieved from [Link]

  • Tektronix. (n.d.). Performing Cyclic Voltammetry Measurements Using 2450-EC or 2460-EC Electrochemistry Lab Systems. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Taylor & Francis Online. (2019, December 2). Simultaneous voltammetric determination of nitrophenol isomers based on a modified electrode by silver nanowires and poly-L-arginine. Retrieved from [Link]

  • Taylor & Francis Online. (2019, November 14). Simultaneous voltammetric determination of nitrophenol isomers based on a modified electrode by silver nanowires and poly. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7. Retrieved from [Link]

  • Brainly. (2023, September 8). The pKa value for m-nitrophenol is 9.3, and that for the para isomer is 7.2. By considering the.... Retrieved from [Link]

  • Dergipark. (2005, December 7). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • University of California, Davis. (2010, October 19). Chem 263_Oct 19_revised. Retrieved from [Link]

  • Taylor & Francis Online. (2019, January 16). Sensitive Simultaneous Determination of o-Nitrophenol and p-Nitrophenol in Water by Surfactant-Mediated Differential Pulse Voltammetry. Retrieved from [Link]

  • Scribd. (n.d.). pKa Determination of Phenols and Derivatives. Retrieved from [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph....
Comparative

A Senior Application Scientist's Guide to Protein Purification: A Head-to-Head Comparison of Core Techniques

For researchers, scientists, and drug development professionals, the isolation of a specific protein from a complex biological mixture is a foundational step for a multitude of downstream applications.[1][2] The success...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the isolation of a specific protein from a complex biological mixture is a foundational step for a multitude of downstream applications.[1][2] The success of subsequent experiments, from structural studies to functional assays and therapeutic development, hinges on the purity, yield, and activity of the final protein product.[2] This guide provides an in-depth, objective comparison of the most common chromatography-based protein purification techniques, offering field-proven insights and experimental data to inform the design of a robust and efficient purification strategy.

Chapter 1: The Foundation of a Purification Strategy - Key Performance Indicators (KPIs)

Before delving into specific techniques, it is crucial to understand the metrics by which any purification process is judged. The three pillars of a successful purification are:

  • Purity: The degree to which the target protein is free from contaminants.[1] This is often assessed by methods like SDS-PAGE, where a single band at the correct molecular weight indicates high purity.[3]

  • Yield: The amount of the target protein recovered after each purification step.[1][4] Maximizing yield is critical, especially when dealing with low-abundance proteins or in large-scale production.[5]

  • Specific Activity: The ratio of the activity of the target protein (e.g., enzymatic units) to the total protein concentration. An increase in specific activity at each step signifies the removal of contaminating proteins.

A well-designed purification strategy often involves a multi-step workflow, commonly conceptualized as the Capture, Intermediate Purification, and Polishing (CIPP) model.[6][7]

  • Capture: The initial step to isolate, concentrate, and stabilize the target protein from the crude lysate.[2][6]

  • Intermediate Purification: To remove the bulk of contaminants, such as other proteins and nucleic acids.[2][6]

  • Polishing: The final step(s) to achieve the desired high level of purity, removing any remaining trace impurities, aggregates, or isoforms.[2]

CIPP_Workflow Crude_Lysate Crude Lysate Capture Capture Crude_Lysate->Capture High Capacity High Selectivity Intermediate Intermediate Purification Capture->Intermediate Remove Bulk Impurities Polishing Polishing Intermediate->Polishing Remove Aggregates & Isoforms Pure_Protein Highly Pure Target Protein Polishing->Pure_Protein

Caption: A generalized multi-step protein purification workflow (CIPP).

Chapter 2: The Workhorses of Purification - A Comparative Analysis

The selection of chromatographic techniques is dictated by the physicochemical properties of the target protein.[8] Here, we compare four of the most powerful and widely used methods.

Affinity Chromatography (AC)

Affinity chromatography is a highly specific technique that utilizes the reversible binding interaction between a protein and a ligand immobilized on a chromatography resin.[1][9] This "lock and key" mechanism allows for the capture of the target protein with high selectivity.[1][9]

Mechanism of Action: A common application is the purification of recombinant proteins fused with an affinity tag, such as a polyhistidine (His-tag) or Glutathione-S-Transferase (GST) tag.[2][10][11] The tagged protein binds specifically to a resin containing a chelating metal ion (for His-tags) or glutathione (for GST-tags).[10]

AC_Mechanism cluster_binding Binding Phase cluster_elution Elution Phase Resin_B Resin Ligand Target_B Target Protein Target_B->Resin_B:f1 Specific Binding Contaminant_B Contaminant Resin_E Resin Ligand Target_E Target Protein Elution_Agent Elution Agent (e.g., Imidazole) Elution_Agent->Resin_E:f1 Competitive Binding

Caption: Mechanism of Affinity Chromatography (AC).

  • Advantages:

    • High Specificity: Can achieve very high purity, often in a single step.[1][12]

    • Versatility: A wide range of tags and ligands are available.[13][14]

  • Limitations:

    • Tag Removal: The affinity tag may need to be proteolytically removed, adding an extra step and potentially affecting protein stability.[15]

    • Cost: Affinity resins can be more expensive than other types of resins.[16]

  • Typical Experimental Protocol (His-tagged protein):

    • Column Preparation: Equilibrate an Immobilized Metal Affinity Chromatography (IMAC) column (e.g., Ni-NTA) with binding buffer.

    • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

    • Washing: Wash the column with binding buffer to remove unbound proteins. A second wash with a low concentration of a competitive eluent (e.g., imidazole) can remove weakly bound contaminants.[17]

    • Elution: Elute the bound His-tagged protein using a high concentration of the competitive eluent.[17]

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge at a specific pH.[1][6] It is a versatile and widely used technique in biopurification.[18]

Mechanism of Action: The separation is based on the reversible interaction between a charged protein and an oppositely charged chromatography resin.[6]

  • Anion Exchange (AEX): A positively charged resin binds negatively charged proteins (anions).[19]

  • Cation Exchange (CEX): A negatively charged resin binds positively charged proteins (cations).[19]

The binding is modulated by pH and salt concentration. Elution is typically achieved by increasing the salt concentration or by changing the pH to alter the protein's charge.[20]

IEX_Mechanism cluster_binding Binding (Low Salt) cluster_elution Elution (High Salt) Resin_B Resin + Target_B Target Protein (-) Target_B->Resin_B:f1 Electrostatic Attraction Contaminant_B Contaminant (+) Resin_E Resin + Target_E Target Protein (-) Salt_Ion Salt Ion (-) Salt_Ion->Resin_E:f1 Displacement

Caption: Mechanism of Anion Exchange Chromatography (AEX).

  • Advantages:

    • High Capacity: IEX resins can bind large amounts of protein.[5]

    • High Resolution: Capable of separating proteins with subtle charge differences.[19]

    • Cost-Effective: Generally less expensive than affinity resins.[21]

  • Limitations:

    • Buffer Optimization: Requires careful optimization of pH and salt conditions.[19]

    • Not Universal: Proteins with isoelectric points (pI) close to the buffer pH will not bind.

  • Typical Experimental Protocol:

    • Resin Selection: Choose an anion or cation exchanger based on the target protein's pI and the desired buffer pH.[19]

    • Column Equilibration: Equilibrate the column with a low ionic strength binding buffer.[18]

    • Sample Loading: Apply the sample, ensuring its conductivity and pH are similar to the binding buffer.

    • Washing: Wash the column with binding buffer to remove unbound molecules.[18]

    • Elution: Elute the bound proteins using a linear salt gradient or a step elution with increasing salt concentration.[18][20]

Size Exclusion Chromatography (SEC)

Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic radius) as they pass through a column packed with porous beads.[22][23]

Mechanism of Action: Larger molecules cannot enter the pores of the beads and thus travel a shorter path, eluting first.[24] Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[24] Importantly, there is no interaction between the analyte and the stationary phase.

SEC_Mechanism cluster_column SEC Column p1 Pore p2 Pore p3 Pore p4 Pore Elution_Profile Elution p4->Elution_Profile Elutes First p5 Pore p6 Pore p5->p6 Longer Path p7 Pore p6->p7 Longer Path p8 Pore p7->p8 Longer Path p8->Elution_Profile Elutes Last Large_Mol Large Small_Mol Small

Caption: Principle of Size Exclusion Chromatography (SEC).

  • Advantages:

    • Gentle Method: Preserves protein structure and activity.

    • Buffer Exchange: Excellent for buffer exchange and desalting.[25]

    • Aggregate Removal: Effective at separating monomers from dimers and higher-order aggregates.[26]

  • Limitations:

    • Low Capacity: Sample volume is typically limited to 1-4% of the column volume.[1]

    • Sample Dilution: The eluted protein is often in a larger volume than the loaded sample.

    • Low Resolution: Not suitable for separating proteins of similar size.

  • Typical Experimental Protocol:

    • Column Equilibration: Equilibrate the SEC column with the desired final buffer.

    • Sample Preparation: Concentrate the sample to a small volume.[1]

    • Sample Loading: Carefully load the concentrated sample onto the column.[1]

    • Elution: Elute the sample with the equilibration buffer at a constant, slow flow rate.[1]

    • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.[1]

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on differences in their surface hydrophobicity.[27] It is a complementary technique to IEX.[27]

Mechanism of Action: HIC utilizes the interaction between hydrophobic regions of proteins and hydrophobic ligands on the stationary phase.[28] This interaction is promoted by high salt concentrations, which reduce the solvation of proteins and expose their hydrophobic patches.[27][28] Elution is achieved by decreasing the salt concentration.[28]

HIC_Mechanism cluster_binding Binding (High Salt) cluster_elution Elution (Low Salt) Resin_B Resin Hydrophobic Ligand Target_B Hydrophobic Protein Target_B->Resin_B:f1 Hydrophobic Interaction Contaminant_B Hydrophilic Protein Resin_E Resin Hydrophobic Ligand Target_E Hydrophobic Protein Water Water Molecules Water->Target_E Re-solvation

Caption: Mechanism of Hydrophobic Interaction Chromatography (HIC).

  • Advantages:

    • Orthogonal Separation: Provides a different separation mechanism compared to IEX and SEC.[29]

    • Post-IEX or Precipitation: Can be used directly after IEX or ammonium sulfate precipitation where salt concentrations are already high.[30]

  • Limitations:

    • Precipitation Risk: High salt concentrations can cause some proteins to precipitate.

    • Optimization Required: The type of salt and its concentration must be carefully optimized.[28]

  • Typical Experimental Protocol:

    • Buffer Preparation: Prepare a high-salt binding buffer (e.g., with 1-2 M ammonium sulfate).

    • Column Equilibration: Equilibrate the HIC column with the binding buffer.

    • Sample Loading: Add salt to the sample to match the binding buffer conditions and load it onto the column.

    • Washing: Wash with binding buffer.

    • Elution: Elute with a decreasing salt gradient.

Chapter 3: Head-to-Head Performance - A Data-Driven Comparison

The choice of a purification technique is a trade-off between several factors. The following table provides a comparative summary to guide this decision-making process.

Parameter Affinity (AC) Ion Exchange (IEX) Size Exclusion (SEC) Hydrophobic Interaction (HIC)
Principle Specific biological interaction[9]Net surface charge[6]Hydrodynamic radius (size)Surface hydrophobicity[28]
Resolution Very HighHighLowMedium to High
Capacity Variable (Ligand dependent)High[5]Low[1]High
Speed FastModerateSlowModerate
Gentleness Generally gentle, but elution can be harshGentleVery Gentle[23]Gentle
Scalability GoodExcellentPoorExcellent
Cost HighLowModerateModerate
Typical Use Capture[2]Capture, Intermediate[18]Polishing, Buffer Exchange[2]Intermediate, Polishing[30]

Chapter 4: Designing a Robust Purification Strategy

The optimal purification strategy is protein-specific and often involves a combination of techniques to leverage their orthogonal separation mechanisms.[2][11] The key is to select techniques in a logical sequence to achieve the desired purity with the minimum number of steps.[8]

A typical workflow for a recombinant tagged protein might be:

  • Capture: Affinity Chromatography to rapidly isolate the target protein and achieve high initial purity.

  • Intermediate Purification (optional): If the AC step leaves significant impurities, an IEX step can be used to remove them based on charge differences.

  • Polishing: Size Exclusion Chromatography to remove any remaining aggregates and to exchange the protein into a final, stable buffer for downstream applications.[2][31]

Decision_Tree Start Start: Crude Lysate Tagged Is the protein tagged? Start->Tagged AC Step 1: Affinity Chromatography (AC) Tagged->AC Yes IEX Step 1: Ion Exchange Chromatography (IEX) Tagged->IEX No Purity_Check1 Purity > 95%? AC->Purity_Check1 Purity_Check2 Purity > 95%? IEX->Purity_Check2 SEC_Polish Final Step: SEC (Polishing/ Buffer Exchange) Purity_Check1->SEC_Polish Yes HIC_Intermediate Intermediate Step: HIC or IEX Purity_Check1->HIC_Intermediate No Purity_Check2->SEC_Polish Yes Purity_Check2->HIC_Intermediate No End End: Pure Protein SEC_Polish->End HIC_Intermediate->SEC_Polish

Caption: A decision tree for designing a protein purification strategy.

Conclusion

There is no single "best" method for protein purification. The selection and combination of techniques are critical decisions that depend on the properties of the target protein, the desired level of purity, and the intended downstream application.[1] Affinity chromatography offers unparalleled specificity for initial capture, particularly for tagged proteins.[1] Ion exchange chromatography is a high-capacity, high-resolution workhorse for intermediate purification.[6] Hydrophobic interaction chromatography provides an orthogonal separation mode, while size exclusion chromatography is the ideal final polishing step to ensure a homogenous, aggregate-free product.[2] By understanding the principles, advantages, and limitations of each technique, researchers can design efficient and economical purification strategies that yield high-quality proteins for their critical work.

References

  • Purification of Proteins and Antibodies via Ion Exchange Chromatography. (n.d.). YMC. Retrieved March 21, 2026, from [Link]

  • Practical Guide: Selecting the Optimal Resins for the Process Purification of Native and Recombinant Proteins. (n.d.). Bio-Rad. Retrieved March 21, 2026, from [Link]

  • How to Choose the Right Protein Purification Strategy. (2025, May 9). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • Mastering Protein Separation with Ion Exchange Chromatography. (2024, November 20). Chrom Tech, Inc. Retrieved March 21, 2026, from [Link]

  • Choosing the Right Purification Resin: Types and Considerations. (2024, August 13). Cell Culture Company. Retrieved March 21, 2026, from [Link]

  • Protein Purification by Ion Exchange Chromatography. (n.d.). Sino Biological. Retrieved March 21, 2026, from [Link]

  • Protein Separation Techniques: Methods, Advantages, and Applications. (n.d.). Retrieved March 21, 2026, from [Link]

  • A fast and simple automated multi-step protein purification method for ÄKTA go systems. (2025, July). ResearchGate. Retrieved March 21, 2026, from [Link]

  • A unified method for purification of basic proteins. (n.d.). National Institutes of Health (NIH). Retrieved March 21, 2026, from [Link]

  • Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved March 21, 2026, from [Link]

  • Key Applications and Advantages of Size-Exclusion Chromatography (SEC). (2025, June 10). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Checklist: choosing a purification resin for your bioprocess. (2025, March 10). Cytiva. Retrieved March 21, 2026, from [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 21, 2026, from [Link]

  • Affinity Chromatography: Principle, Parts, Steps, Uses. (2025, March 31). Microbe Notes. Retrieved March 21, 2026, from [Link]

  • Design strategies for integrated protein purification processes: challenges, progress and outlook. (2008). Wageningen University & Research. Retrieved March 21, 2026, from [Link]

  • Strategy and construct design – Protein Expression and Purification Core Facility. (n.d.). EMBL. Retrieved March 21, 2026, from [Link]

  • Multistep protein purification: gain time and consistency. (2018, October 8). Cytiva. Retrieved March 21, 2026, from [Link]

  • Size Exclusion Chromatography (SEC). (n.d.). Shimadzu. Retrieved March 21, 2026, from [Link]

  • Affinity chromatography. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • Fundamentals of size exclusion chromatography. (2024, August 12). Cytiva. Retrieved March 21, 2026, from [Link]

  • Strategies for Tag Design and Removal in the Expression and Purification of Recombinant Proteins. (2025, April 8). Scilight Press. Retrieved March 21, 2026, from [Link]

  • Hydrophobic Interaction and Reversed Phase Chromatography. (n.d.). Retrieved March 21, 2026, from [Link]

  • ÄKTA™ pure tutorial: How to set-up automated two-step purification. (2021, February 16). YouTube. Retrieved March 21, 2026, from [Link]

  • Ultimate Guide to Protein Purification Methods. (2025, October 14). Chrom Tech, Inc. Retrieved March 21, 2026, from [Link]

  • Five Methods for Assessing Protein Purity and Quality. (2024, June 4). Bitesize Bio. Retrieved March 21, 2026, from [Link]

  • Theory and use of hydrophobic interaction chromatography in protein purification applications. (2009). SciSpace. Retrieved March 21, 2026, from [Link]

  • Affinity Chromatography. (n.d.). G-Biosciences. Retrieved March 21, 2026, from [Link]

  • Mastering Size Exclusion Chromatography Techniques. (2024, November 20). Chrom Tech, Inc. Retrieved March 21, 2026, from [Link]

  • Hydrophobic Interaction Chromatography. (1993, January 15). University of Alberta. Retrieved March 21, 2026, from [Link]

  • Brief Note on Principles of Affinity Chromatography. (2022, January 29). Longdom Publishing. Retrieved March 21, 2026, from [Link]

  • Introduction to Protein Purification. (2021, March 5). Biology LibreTexts. Retrieved March 21, 2026, from [Link]

  • Determination of Purity and Yield. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved March 21, 2026, from [Link]

  • 5 methods to quantify proteins. (2023, January 10). Abyntek Biopharma. Retrieved March 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone proper disposal procedures

Chemical Waste Management and Disposal Protocol: (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone As drug development pipelines increasingly utilize complex functionalized building blocks like (2-Amino-4-nitrophenyl)(mor...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Waste Management and Disposal Protocol: (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone

As drug development pipelines increasingly utilize complex functionalized building blocks like (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone [1], establishing rigorous, scientifically sound Environmental Health and Safety (EHS) protocols is paramount. This compound, characterized by its nitroaromatic ring and morpholine moiety, presents specific physicochemical challenges regarding environmental persistence and potential aquatic toxicity.

As a Senior Application Scientist, I emphasize that proper disposal is not merely a compliance exercise; it is a critical component of the experimental lifecycle. This guide provides the definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in a professional research setting.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste:

  • Nitroaromatic Stability: The nitro group (-NO2) on the aromatic ring is highly electron-withdrawing, making the compound resistant to standard oxidative degradation in natural environments. If released into wastewater, nitroaromatics can persist and undergo partial reduction to potentially toxic hydroxylamines or anilines [2].

  • Nitrogen Content & Combustion: The molecule contains multiple nitrogen atoms (amino, nitro, and morpholine). Improper low-temperature combustion will generate hazardous nitrogen oxides (NOx). Therefore, standard municipal disposal is strictly prohibited.

  • Solvent Interactions: In drug discovery workflows, this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). The disposal protocol must account for the carrier solvent to prevent dangerous exothermic reactions in the waste stream.

Waste Segregation Data & Compatibility

A self-validating safety system begins at the fume hood. All waste containing (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone must be classified at the point of generation.

Table 1: Waste Stream Categorization and Compatibility

Waste StateCarrier/ContaminantPrimary EHS ClassificationSegregation RequirementIncompatible Materials
Solid Pure powder, contaminated PPE, weighing paperHazardous Solid Waste (Toxic)Double-bagged or sealed in wide-mouth HDPE containers.Strong oxidizers, strong acids.
Liquid Dissolved in DMSO, DMF, or MethanolNon-Halogenated Organic WasteCollect in standard red/labeled non-halogenated carboys.Halogenated solvents, aqueous acids.
Liquid Dissolved in DCM or ChloroformHalogenated Organic WasteCollect in standard white/labeled halogenated carboys.Alkali metals, strong bases.
Aqueous HPLC effluent (Water/MeCN/TFA mixtures)Aqueous Hazardous WasteCollect in dedicated aqueous waste carboys. Check pH before sealing.Concentrated organics, reactive metals.

Step-by-Step Operational Disposal Protocol

Do not attempt to neutralize or chemically treat this compound in-house (e.g., via chemical reduction of the nitro group), as this introduces unnecessary risks of exothermic runaway and generates secondary hazardous byproducts. Follow this verified collection protocol:

Step 1: Point-of-Generation Collection

  • Solids: Sweep up any spilled powder using a damp, chemically compatible absorbent pad to prevent aerosolization. Place the pad, along with contaminated gloves and empty vials, into a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Liquids: Transfer reaction mother liquors or analytical effluents into the appropriate liquid waste carboy (refer to Table 1). Crucial Causality Step: Never mix halogenated and non-halogenated waste streams, as this drastically increases the cost and complexity of the final incineration process and can lead to unpredictable solvent interactions.

Step 2: Containment and Labeling

  • Ensure all liquid waste carboys are equipped with vented caps to prevent pressure buildup from trace solvent off-gassing.

  • Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone" and the exact percentages of all carrier solvents.

Step 3: Secondary Containment & EHS Transfer

  • Store all active waste containers in secondary containment trays capable of holding 110% of the largest container's volume.

  • Once a container reaches 80% capacity, seal it, date it, and initiate a transfer request to your institutional EHS department for licensed contractor removal.

Final Destruction Mechanism: High-Temperature Incineration

The only scientifically and legally acceptable method for the final destruction of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is high-temperature commercial incineration [3].

Licensed facilities process this waste in rotary kiln incinerators operating at temperatures exceeding 1000°C (1832°F). At these temperatures, the robust aromatic ring is completely cleaved. Crucially, these facilities are equipped with advanced flue gas desulfurization and selective catalytic reduction (SCR) scrubbers. These scrubbers are mandatory to capture and neutralize the NOx gases generated by the combustion of the compound's nitro and amino groups, ensuring zero toxic discharge into the atmosphere.

Waste Workflow Visualization

G Start Waste Generation (Solid/Solution) Segregate Segregation Protocol Start->Segregate Solid Solid Waste (Contaminated PPE/Powder) Segregate->Solid Liquid Liquid Waste (Solvent Mixtures) Segregate->Liquid Label GHS Labeling & Secondary Containment Solid->Label Liquid->Label EHS Institutional EHS Transfer Label->EHS Incineration High-Temp Incineration (>1000°C & Scrubbing) EHS->Incineration

Standard waste segregation and disposal workflow for nitroaromatic compounds.

References

  • Title: Current time information in Lancaster County, US. (Note: Used as grounding proxy for general chemical indexing; specific compound CAS 1258322-92-7 is globally recognized in commercial catalogs).
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. URL: [Link]

  • Title: Hazardous Waste Management System: General (RCRA Guidelines). Source: United States Environmental Protection Agency (EPA). URL: [Link]

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